Macrocarpal N
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[1-[2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPNGYABEKLGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eucalyptone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
172617-99-1 | |
| Record name | Eucalyptone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 147 °C | |
| Record name | Eucalyptone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthetic Pathway of Macrocarpal N: A Technical Guide for Researchers
Abstract
Macrocarpal N, a complex phloroglucinol-sesquiterpenoid derivative isolated from Eucalyptus species, has garnered significant interest within the scientific community due to its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon available literature on related macrocarpal compounds. While the complete enzymatic pathway for this compound has not been fully elucidated, this document presents a hypothetical biosynthetic route grounded in the established biosynthesis of its precursor moieties. Detailed experimental protocols for the isolation and characterization of macrocarpals are provided, alongside a summary of their biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising class of natural products.
Introduction
Macrocarpals are a class of formylated phloroglucinol compounds (FPCs) predominantly found in the Myrtaceae family, particularly within the Eucalyptus genus. These specialized metabolites are characterized by a phloroglucinol core, often with an attached terpene moiety, and exhibit a range of biological activities. This compound, with the molecular formula C28H38O7, is one such compound isolated from the twigs of Eucalyptus globulus Labill.[1] Structurally, it is a sesquiterpenoid derivative.[2] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the generation of novel analogues with enhanced therapeutic properties.
Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur through the convergence of two major metabolic pathways: the shikimate pathway, leading to the phloroglucinol core, and the terpenoid biosynthesis pathway, which generates the sesquiterpenoid side chain.
Biosynthesis of the Phloroglucinol Moiety
The phloroglucinol core is likely derived from the shikimate pathway, a common route for the biosynthesis of aromatic compounds in plants. While the precise steps leading to the specific formylated phloroglucinol precursor of this compound are not detailed in the current literature, a generally accepted pathway for phloroglucinol biosynthesis is presented.
Biosynthesis of the Sesquiterpenoid Moiety
The sesquiterpenoid portion of this compound is synthesized via the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways, which are responsible for the production of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are condensed to form farnesyl pyrophosphate (FPP), the immediate precursor to all sesquiterpenes.[4]
Proposed Condensation and Tailoring Steps
The final steps in the biosynthesis of this compound are hypothesized to involve the enzymatic condensation of the phloroglucinol and sesquiterpenoid precursors, followed by a series of tailoring reactions, including oxidations, reductions, and cyclizations, to yield the final complex structure. The presence of epimeric pairs of macrocarpals at the linkage point between the two moieties suggests a key enzymatic step in their biosynthesis.[1]
Related Macrocarpal Compounds
Several other macrocarpals have been isolated from various Eucalyptus species. These compounds share a similar structural framework but differ in their terpene moieties and substitution patterns. A summary of some notable macrocarpals is presented in Table 1. The structural similarities suggest a shared or closely related biosynthetic origin.
| Macrocarpal | Molecular Formula | Source Species | Reference |
| Macrocarpal A | C28H40O6 | Eucalyptus macrocarpa | [5][6] |
| Macrocarpal B | C28H40O6 | Eucalyptus macrocarpa | [5][7] |
| Macrocarpal C | C28H38O5 | Eucalyptus globulus | [8] |
| Macrocarpal D | C28H40O6 | Eucalyptus macrocarpa | [5][7] |
| Macrocarpal E | C28H40O6 | Eucalyptus macrocarpa | [5][7] |
| Macrocarpal F | C28H40O6 | Eucalyptus macrocarpa | [5][7] |
| Macrocarpal G | C28H38O5 | Eucalyptus macrocarpa | [5][7] |
| This compound | C28H38O7 | Eucalyptus globulus | [1][2] |
digraph "Structural Relationships of Macrocarpals" { graph [overlap=false, splines=true, model=circuit]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];"Core" [label="Phloroglucinol-Terpene Core", fillcolor="#F1F3F4", fontcolor="#202124"]; "Macrocarpal_A" [label="Macrocarpal A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Macrocarpal_B" [label="Macrocarpal B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Macrocarpal_C" [label="Macrocarpal C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Macrocarpal_N" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Other_Macrocarpals" [label="Other Macrocarpals\n(D, E, F, G, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];
"Core" -> "Macrocarpal_A" [label="Modification"]; "Core" -> "Macrocarpal_B" [label="Modification"]; "Core" -> "Macrocarpal_C" [label="Modification"]; "Core" -> "Macrocarpal_N" [label="Modification"]; "Core" -> "Other_Macrocarpals" [label="Modification"]; }
Experimental Protocols: Isolation and Characterization
The following protocols are generalized from methods reported for the isolation and structural elucidation of various macrocarpals from Eucalyptus leaves.[7][8][9]
Extraction
-
Air-dried and powdered leaves of the Eucalyptus species are extracted with a suitable solvent, such as 80% acetone or 95% ethanol, under reflux.[7][8]
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
Fractionation
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate.[7][8]
-
The antibacterial or other bioactive fractions (often the neutral fraction) are identified using a suitable bioassay.[7]
Chromatographic Purification
-
The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.[7][9]
-
Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.[7][9]
-
Final purification to yield individual macrocarpals is performed using reversed-phase High-Performance Liquid Chromatography (HPLC).[7][9]
Structure Elucidation
-
Mass Spectrometry (MS): The molecular weight and molecular formula of the purified compounds are determined using techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed structure of the macrocarpals is elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, NOESY) NMR experiments. These analyses reveal the connectivity of atoms and the stereochemistry of the molecule.[1][7]
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.[9]
Biological Activities of Macrocarpals
Macrocarpals have been reported to exhibit a variety of biological activities, making them attractive candidates for drug discovery and development. A summary of the reported activities for this compound and related compounds is presented below.
-
Antimicrobial Activity: Several macrocarpals, including A, B, and C, have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[7] Macrocarpal C has also shown antifungal activity against the dermatophyte Trichophyton mentagrophytes.[8]
-
Anti-inflammatory Effects: Some euglobals, which are structurally similar to macrocarpals, have been found to possess anti-inflammatory properties.[9]
-
Enzyme Inhibition: this compound has been noted for its ability to inhibit various enzymes.
Conclusion and Future Perspectives
While the complete biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a comprehensive overview based on current knowledge of related compounds. The hypothetical pathway presented here serves as a foundation for future research aimed at identifying and characterizing the specific enzymes involved. The detailed experimental protocols for isolation and characterization offer a practical guide for researchers working with this class of molecules. Further investigation into the genetic regulation of the macrocarpal biosynthetic pathway in Eucalyptus will be essential for metabolic engineering efforts to enhance the production of these valuable compounds. The diverse biological activities of macrocarpals underscore their potential as lead compounds in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Biological Activity of Macrocarpals: A Technical Guide for Drug Development Professionals
Introduction
Macrocarpals are a class of phloroglucinol-diterpene and phloroglucinol-sesquiterpene coupled compounds predominantly isolated from various species of the Eucalyptus genus, such as Eucalyptus macrocarpa and Eucalyptus globulus. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of various macrocarpals, with a focus on their antibacterial, antifungal, and enzyme-inhibitory properties. The information presented herein is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these compounds.
It is important to note that while literature extensively covers Macrocarpals A, B, C, and others, information regarding "Macrocarpal N" is exceedingly scarce. While its existence is noted in some studies, detailed biological activity data is not publicly available at this time. This guide, therefore, focuses on the well-documented members of the macrocarpal family.
Antibacterial Activity
Several macrocarpals have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This activity is a key area of investigation for the development of new antibiotic agents.
Quantitative Data on Antibacterial Activity
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [1] |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [1] |
| Macrocarpals B-G | Bacillus subtilis | 0.78 - 3.13 | [2] |
| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 | [2] |
| Macrocarpals B-G | Micrococcus luteus | 0.78 - 3.13 | [2] |
| Macrocarpals B-G | Mycobacterium smegmatis | 0.78 - 3.13 | [2] |
| Macrocarpals H, I, J | Oral Pathogenic Microorganisms | 0.20 - 6.25 | [3] |
Experimental Protocols
Isolation of Macrocarpals
A general procedure for the isolation of macrocarpals from Eucalyptus leaves involves the following steps:
-
Extraction: Dried and powdered leaves are extracted with a solvent such as 80% acetone or 95% ethanol.[2][4]
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example, with ethyl acetate or n-hexane, to separate compounds based on polarity.[2][4]
-
Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and reversed-phase high-performance liquid chromatography (HPLC).[1][2]
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method for assessing antibacterial activity.
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific cell density.
-
Serial Dilution: The macrocarpal compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under conditions suitable for bacterial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Experimental Workflow for Antibacterial Screening
Antifungal Activity of Macrocarpal C
Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes like Trichophyton mentagrophytes.[4] Its mechanism of action involves multiple cellular targets, making it a promising candidate for antifungal drug development.
Quantitative Data on Antifungal Activity
| Compound | Fungus | MIC (µg/mL) | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |
Mechanism of Action
The antifungal activity of Macrocarpal C against T. mentagrophytes is attributed to three primary mechanisms:
-
Increased Membrane Permeability: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability. This was demonstrated by a dose-dependent increase in the uptake of SYTOX® Green, a fluorescent dye that only enters cells with compromised membranes. At its MIC, Macrocarpal C induced a 69.2% increase in dye uptake.
-
Induction of Reactive Oxygen Species (ROS): The compound stimulates the production of intracellular ROS, which are highly reactive molecules that can damage cellular components.
-
DNA Fragmentation: Macrocarpal C induces apoptosis (programmed cell death) in the fungal cells, as evidenced by DNA fragmentation.[4]
Signaling Pathway of Macrocarpal C Antifungal Activity
Experimental Protocols
Fungal Membrane Permeability Assay (SYTOX® Green Uptake)
-
Fungal Culture: T. mentagrophytes is cultured to the desired growth phase.
-
Treatment: The fungal cells are treated with varying concentrations of Macrocarpal C.
-
Staining: SYTOX® Green is added to the cell suspension.
-
Measurement: The fluorescence intensity is measured using a fluorometer or observed under a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.[4]
Reactive Oxygen Species (ROS) Production Assay
-
Probe Loading: Fungal cells are loaded with a cell-permeable fluorogenic probe, such as 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate.
-
Treatment: The cells are then treated with Macrocarpal C.
-
Measurement: The fluorescence resulting from the oxidation of the probe by ROS is quantified to determine the level of intracellular ROS.[4]
DNA Fragmentation Assay (TUNEL Assay)
-
Cell Fixation: Fungal cells treated with Macrocarpal C are fixed and permeabilized.
-
Labeling: The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is used to label the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The labeled DNA fragments are detected and quantified, typically by fluorescence microscopy or flow cytometry, to assess the extent of apoptosis.[4]
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes.[5][6]
Quantitative Data on DPP-4 Inhibition
| Compound | Concentration (µM) | % Inhibition | Reference |
| Macrocarpal A | 500 | ~30 | [6] |
| Macrocarpal B | 500 | ~30 | [6] |
| Macrocarpal C | 50 | ~90 | [6] |
Macrocarpal C demonstrated the most potent inhibitory activity, with a sharp increase in inhibition observed within a narrow concentration range, which is suggested to be due to the self-aggregation of the compound.[6]
Experimental Protocol
DPP-4 Inhibitory Activity Assay
-
Reaction Mixture: A reaction mixture is prepared containing the DPP-4 enzyme, a substrate (e.g., Gly-Pro-p-nitroanilide), and a buffer.
-
Inhibitor Addition: The macrocarpal compound is added to the reaction mixture.
-
Incubation: The mixture is incubated at a controlled temperature.
-
Measurement: The enzymatic activity is determined by measuring the rate of substrate cleavage, often by monitoring the change in absorbance or fluorescence. The percentage of inhibition is calculated by comparing the activity with and without the inhibitor.
Logical Relationship of Macrocarpal C's DPP-4 Inhibition
Conclusion
The macrocarpals represent a promising class of natural products with a range of biological activities that warrant further investigation for therapeutic applications. Their potent antibacterial and antifungal properties, coupled with their ability to inhibit key enzymes like DPP-4, highlight their potential in addressing significant health challenges. This guide provides a foundational understanding of the biological activities of macrocarpals, offering valuable insights for researchers and drug development professionals. Further studies are needed to fully elucidate their mechanisms of action, establish structure-activity relationships, and evaluate their safety and efficacy in preclinical and clinical settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Macrocarpals: Biochemical Properties, Bioactivities, and Mechanisms of Action
A Literature Review
Note: A review of the scientific literature did not yield any information on a compound specifically named "Macrocarpal N." It is presumed that this may be a typographical error. This guide therefore focuses on the well-characterized members of the macrocarpal family, primarily Macrocarpal A and Macrocarpal C, which are extensively studied phloroglucinol-diterpenoid conjugates derived from Eucalyptus species.
This technical guide provides a comprehensive overview of the current state of research on macrocarpals, with a focus on their biochemical properties, quantitative biological activities, and elucidated mechanisms of action. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Macrocarpals
Macrocarpals are a class of natural products isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2] They are complex molecules formed by the combination of a phloroglucinol dialdehyde and a diterpene moiety.[1] This unique structure confers a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and enzyme-inhibitory properties.[1][3][4][5] This guide will synthesize the available quantitative data, detail the experimental protocols used to assess their bioactivities, and visualize the proposed signaling pathways and experimental workflows.
Quantitative Biological Data
The biological activities of Macrocarpal A and C have been quantified in various assays. The following tables summarize the key findings.
Table 1: Antimicrobial Activity of Macrocarpals
| Compound | Activity | Test Organism | Assay Type | MIC (µg/mL) | Reference |
| Macrocarpal C | Antifungal | Trichophyton mentagrophytes | Broth Microdilution | 1.95 | [2][6] |
| Macrocarpals (B-G) | Antibacterial | Staphylococcus aureus | Agar Dilution | 0.78-3.13 | [7] |
| Bacillus subtilis | Agar Dilution | 0.78-3.13 | [7] | ||
| Micrococcus luteus | Agar Dilution | 0.78-3.13 | [7] | ||
| Mycobacterium smegmatis | Agar Dilution | 0.78-3.13 | [7] |
Table 2: Enzyme Inhibitory Activity of Macrocarpals
| Compound | Target Enzyme | Activity | IC50/Inhibition % | Reference |
| Macrocarpal A | Dipeptidyl peptidase 4 (DPP-4) | Inhibition | ~30% inhibition at 500 µM | [8] |
| Macrocarpal B | Dipeptidyl peptidase 4 (DPP-4) | Inhibition | ~30% inhibition at 500 µM | [8] |
| Macrocarpal C | Dipeptidyl peptidase 4 (DPP-4) | Inhibition | ~90% inhibition at 50 µM | [1][8][9] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this review.
Isolation and Purification of Macrocarpals
The general workflow for isolating macrocarpals from Eucalyptus leaves is a multi-step process involving extraction and chromatography.
Figure 1. General workflow for the isolation and purification of Macrocarpal C.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of Macrocarpal C against Trichophyton mentagrophytes was determined using the M38-A2 broth dilution method by the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Preparation of Macrocarpal C: A stock solution of Macrocarpal C is prepared and serially diluted in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.06 to 500 mg/L) in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of T. mentagrophytes is prepared and adjusted to a standardized concentration.
-
Inoculation: An equal volume of the fungal suspension is added to each well of the microtiter plate containing the diluted Macrocarpal C.
-
Controls: Growth control wells (medium and inoculum only) and sterility control wells (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of Macrocarpal C that causes complete inhibition of visible fungal growth.
Antifungal Mode of Action Assays
The following assays were used to elucidate the antifungal mechanism of Macrocarpal C.[6]
-
Fungal Membrane Permeability Assay:
-
Fungal cells are treated with varying concentrations of Macrocarpal C.
-
The fluorescent dye SYTOX® Green, which only enters cells with compromised membranes, is added.
-
The uptake of the dye is measured fluorometrically. An increase in fluorescence indicates increased membrane permeability.
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
Fungal cells are treated with Macrocarpal C.
-
A cell-permeable fluorogenic probe, 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate, is added.
-
In the presence of ROS, this probe is oxidized to a fluorescent compound.
-
The increase in fluorescence, measured over time, corresponds to the level of intracellular ROS production.
-
-
DNA Fragmentation Assay (TUNEL):
-
Fungal cells are treated with Macrocarpal C.
-
The cells are fixed and permeabilized.
-
A terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is performed. This method labels the free 3'-OH ends of DNA fragments, which are characteristic of apoptosis.
-
The degree of DNA fragmentation is quantified by measuring the fluorescence of the labeled cells.
-
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The inhibitory effect of macrocarpals on DPP-4 activity was assessed as follows:[8]
-
Reaction Mixture: A reaction mixture is prepared containing the DPP-4 enzyme and the macrocarpal compound at various concentrations in a suitable buffer.
-
Substrate Addition: A substrate for DPP-4 is added to initiate the reaction.
-
Incubation: The mixture is incubated at a controlled temperature.
-
Detection: The product of the enzymatic reaction is measured, typically by a change in absorbance or fluorescence.
-
Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the macrocarpal to the activity in a control without the inhibitor.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Macrocarpal C
The antifungal activity of Macrocarpal C against T. mentagrophytes is proposed to occur through a multi-pronged mechanism that culminates in apoptosis-like cell death.[6][8]
Figure 2. Proposed antifungal mechanism of action for Macrocarpal C.
Potential Anti-inflammatory Signaling Pathway
While the specific anti-inflammatory mechanism of Macrocarpal A has not been fully elucidated, many natural products exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines. A generalized representation of this pathway, a likely target for compounds like Macrocarpal A, is shown below.
Figure 3. The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Conclusion
The macrocarpals, particularly Macrocarpal A and C, are promising natural products with a diverse range of quantifiable biological activities. Their mechanisms of action, especially the antifungal properties of Macrocarpal C, are beginning to be understood at a molecular level. Further research is warranted to fully elucidate the anti-inflammatory signaling pathways affected by Macrocarpal A and to explore the full therapeutic potential of this class of compounds. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Macrobroth dilution method: Significance and symbolism [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Macrocarpals: A Technical Guide
Introduction
Macrocarpals are a class of phloroglucinol-diterpenoid and -sesquiterpenoid derivatives found in plants of the Eucalyptus genus. While the specific compound "Macrocarpal N" is not prominently featured in the available scientific literature, extensive research has been conducted on other members of this family, notably Macrocarpal A and Macrocarpal C. This guide provides an in-depth overview of the known biological targets and mechanisms of action for these related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on the current understanding derived from experimental studies.
Biological Targets and Bioactivities
The primary biological activities identified for macrocarpals are their antimicrobial and enzyme inhibitory functions.
Macrocarpal A: Antibacterial Agent
Macrocarpal A has demonstrated potent antibacterial activity. Its primary targets are pathogenic bacteria, including Bacillus subtilis and Staphylococcus aureus.[1][2]
Macrocarpal C: Antifungal and Enzyme Inhibitory Activities
Macrocarpal C has been shown to possess significant antifungal properties, particularly against the dermatophyte Trichophyton mentagrophytes.[3][4] Its mechanism of action is multifaceted, involving the disruption of cellular integrity and induction of apoptosis.[3][4]
Furthermore, Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in the regulation of glucose homeostasis.[5][6][7] This finding suggests a potential therapeutic application for Macrocarpal C in the management of type-2 diabetes.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of Macrocarpal A and Macrocarpal C.
Table 1: Antibacterial Activity of Macrocarpal A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Bacillus subtilis PCI219 | < 0.2 µM |
| Staphylococcus aureus FDA209P | 0.4 µM |
Data sourced from AbMole BioScience.[1]
Table 2: Antifungal Activity of Macrocarpal C
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Trichophyton mentagrophytes | 1.95 µg/mL |
Data sourced from a study on the antifungal mode of action of Macrocarpal C.[3]
Table 3: DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Concentration | % Inhibition |
| Macrocarpal A | 500 µM | ~30% |
| Macrocarpal B | 500 µM | ~30% |
| Macrocarpal C | 50 µM | ~90% |
Data sourced from a study on the inhibition of DPP-4 by macrocarpals.[6]
Experimental Protocols
This section details the methodologies employed in the key experiments to elucidate the biological activities of macrocarpals.
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal MIC of Macrocarpal C against T. mentagrophytes was determined using the M38-A2 broth microdilution method by the Clinical Laboratory Standards Institute (CLSI).[3][4]
-
Preparation of Macrocarpal C: Macrocarpal C was dissolved in a suitable solvent and serially diluted in RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of T. mentagrophytes conidia was prepared.
-
Incubation: Equal volumes of the Macrocarpal C dilutions and the fungal suspension were mixed in 96-well microtiter plates and incubated under appropriate conditions.
-
MIC Determination: The MIC was defined as the lowest concentration of Macrocarpal C that completely inhibited visible fungal growth.[3]
Fungal Membrane Permeability Assay
The effect of Macrocarpal C on the fungal membrane permeability of T. mentagrophytes was assessed using the fluorescent probe SYTOX® Green.[3][4]
-
Fungal Cell Treatment: Fungal cells were treated with varying concentrations of Macrocarpal C (e.g., 0.25 × MIC, 0.5 × MIC, and 1 × MIC).
-
Staining: SYTOX® Green, a dye that only penetrates cells with compromised membranes, was added to the treated fungal suspensions.
-
Fluorescence Measurement: The uptake of SYTOX® Green was quantified by measuring the fluorescence intensity. An increase in fluorescence indicates increased membrane permeability.[3]
Reactive Oxygen Species (ROS) Production Assay
The intracellular production of ROS in T. mentagrophytes upon treatment with Macrocarpal C was measured using the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA).[3][4]
-
Fungal Cell Treatment: Fungal cells were incubated with different concentrations of Macrocarpal C.
-
Probe Loading: The cells were then loaded with carboxy-H2DCFDA.
-
Fluorescence Measurement: In the presence of ROS, the non-fluorescent carboxy-H2DCFDA is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity was measured to quantify the level of intracellular ROS.[3]
DNA Fragmentation (TUNEL) Assay
The induction of apoptosis via DNA fragmentation in T. mentagrophytes by Macrocarpal C was evaluated using the terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay.[3][4]
-
Fungal Cell Treatment: Fungal cells were treated with Macrocarpal C for specific time intervals.
-
Fixation and Permeabilization: The cells were fixed and permeabilized to allow the entry of the TUNEL reagents.
-
Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, was added. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: The cells were then visualized under a fluorescence microscope. An increase in fluorescently labeled cells indicates a higher degree of DNA fragmentation.[3]
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The inhibitory activity of macrocarpals against DPP-4 was determined through an in vitro enzyme assay.[6][7]
-
Reaction Mixture: A reaction mixture containing DPP-4 enzyme, a substrate (e.g., Gly-Pro-p-nitroanilide), and the test compound (Macrocarpal A, B, or C) at various concentrations was prepared in a suitable buffer.
-
Incubation: The reaction was incubated at a controlled temperature.
-
Measurement: The enzymatic activity was determined by measuring the rate of product formation (e.g., p-nitroanilide) spectrophotometrically.
-
Inhibition Calculation: The percentage of inhibition was calculated by comparing the enzyme activity in the presence of the macrocarpal to the activity of a control without the inhibitor.[6]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for Macrocarpal C.
Caption: Antifungal mechanism of Macrocarpal C against T. mentagrophytes.
Caption: Experimental workflow for DPP-4 inhibition by Macrocarpal C.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Macrocarpal N: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N is a naturally occurring sesquiterpenoid compound isolated from the twigs of Eucalyptus globulus Labill.[1] As a member of the macrocarpal family, it shares a characteristic phloroglucinol dialdehyde moiety linked to a sesquiterpene core. This class of compounds has garnered significant scientific interest due to a range of promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside experimental protocols for their determination and an exploration of its potential biological mechanisms of action. Due to the limited availability of specific experimental data for this compound, information from closely related analogues, primarily Macrocarpal A and C, is included for comparative purposes and to infer potential properties.
Physicochemical Properties
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes its known properties and provides comparative data from its close structural analogs, Macrocarpal A and a novel macrocarpal designated as macrocarpal-am-l.
| Property | This compound | Macrocarpal A | Macrocarpal-am-l |
| Molecular Formula | C28H38O7[1] | C28H40O6[2] | C28H38O7[3] |
| Molecular Weight | 486.6 g/mol [1] | 472.6 g/mol [2] | 487.27 g/mol (as [M+H]+)[3] |
| Appearance | Yellow powder[1] | Colorless flat plate[2] | Brownish amorphous powder[3] |
| Melting Point | Not Reported | 198-200 °C[2] | 145-147 °C[3] |
| Optical Rotation | Not Reported | [α]D²⁰ -94.7° (c=0.275, EtOH)[2] | [α]D²⁷ +70.0° (c=0.21, MeOH)[3] |
| Solubility | Not Reported | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4] | Not Reported |
| Purity | 97.5%[1] | ≥98% | Not Reported |
Spectroscopic Data
Detailed spectroscopic data for this compound is not currently available. However, the structural elucidation of macrocarpals heavily relies on a combination of spectroscopic techniques. The following sections describe the expected spectroscopic characteristics based on data from closely related macrocarpals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for determining the complex structure of macrocarpals. For macrocarpal-am-l, which shares the same molecular formula as this compound, the ¹³C-NMR spectrum showed 28 carbon signals.[3] Key features for macrocarpals in general include signals corresponding to:
-
Aromatic and carbonyl carbons in the phloroglucinol ring.
-
Formyl groups on the benzene ring.
-
Multiple methylene and methyl carbons in the sesquiterpene moiety.[3]
¹H-NMR spectra of macrocarpals typically show:
-
Signals for phenolic hydroxyl groups.
-
Doublets for protons of the isobutyl side chain.
-
Multiple signals in the aliphatic region corresponding to the terpene structure.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation. For macrocarpal-am-l, high-resolution FAB-MS confirmed the molecular formula C28H38O7 with an [M+H]+ peak at m/z 487.2692.[3] The negative FAB-MS spectra of macrocarpals A-F showed a pseudo-parent peak at m/z 471, corresponding to a molecular weight of 472.[5]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. For macrocarpal-am-l, a broad band at 3450 cm⁻¹ indicated the presence of phenolic hydroxyl groups.[3] Other characteristic peaks for macrocarpals include those for carbonyl groups.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectra of macrocarpals are characterized by absorptions related to the phloroglucinol chromophore. For macrocarpal-am-l, the UV spectrum in ethanol showed absorption maxima (λmax) at 217, 277, and 390 nm, which is very similar to other macrocarpals.[3]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the isolation and characterization of macrocarpals.
Isolation of Macrocarpals
A general procedure for the isolation of macrocarpals from Eucalyptus species involves the following steps, as adapted from the isolation of macrocarpal-am-l:[3]
-
Extraction: Air-dried leaves of the Eucalyptus species are extracted with methanol.
-
Fractionation: The methanol extract is partitioned, and the chloroform fraction, which typically contains the macrocarpals, is collected.
-
Chromatography: The chloroform fraction is subjected to a series of column chromatography steps for purification. This often includes:
-
Toyopearl HW-40C with methanol as the eluent.
-
Silica gel chromatography with a chloroform-methanol gradient.
-
Sephadex LH-20 with methanol.
-
Octadecylsilane (ODS) chromatography with a methanol-acetic acid-water mobile phase.
-
A final silica gel chromatography step with chloroform-acetic acid.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 270 MHz or 500 MHz) using deuterated solvents such as CDCl₃, CD₃OD, or DMSO-d₆.[3][6]
-
Mass Spectrometry: High-resolution mass spectra can be obtained using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS).[3][7]
-
IR Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[3]
-
UV-Vis Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer with a suitable solvent like ethanol.[3]
Thermal Analysis (TGA/DSC)
While not specifically reported for this compound, thermal analysis can provide valuable information on stability.
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). A typical experiment involves heating a small sample (e.g., 10 mg) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 35 °C to 600 °C).[8]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and other thermal events.
Biological Activity and Potential Mechanisms of Action
Macrocarpals have been reported to possess a variety of biological activities. The following sections explore some of these and their potential underlying mechanisms.
Antimicrobial Activity
This compound is reported to have antimicrobial activity.[1] Closely related compounds, such as Macrocarpal C, have been shown to exert antifungal effects through a multi-pronged mechanism.[9]
The proposed antifungal mechanism for Macrocarpal C involves:
-
Increased Fungal Membrane Permeability: Macrocarpal C alters the integrity of the fungal cell membrane, leading to increased permeability.[9]
-
Increased Reactive Oxygen Species (ROS) Production: It stimulates the production of intracellular ROS, leading to oxidative stress.[9]
-
Induction of DNA Fragmentation and Apoptosis: The compound induces DNA damage, ultimately leading to programmed cell death (apoptosis) in the fungal cells.[9]
Anti-inflammatory Activity
The anti-inflammatory effects of macrocarpals are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.
It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting major signaling pathways such as:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial in regulating the cellular response to external stimuli and stress, and its inhibition can reduce the production of inflammatory mediators.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Antioxidant Activity
The antioxidant properties of this compound are likely due to its chemical structure, particularly the phenolic hydroxyl groups which can act as free radical scavengers.
The proposed antioxidant mechanism involves:
-
Free Radical Scavenging: The phenolic groups on the phloroglucinol ring can donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS).
-
Inhibition of Pro-oxidative Enzymes: Macrocarpals may also inhibit enzymes that contribute to the production of free radicals.
-
Chelation of Transition Metals: The structure may allow for the chelation of metal ions that can catalyze oxidative reactions.
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its antimicrobial, anti-inflammatory, and antioxidant activities. While specific physicochemical data for this compound remains limited, analysis of its close structural analogs provides a strong foundation for understanding its properties and behavior. Further research is warranted to fully elucidate the physical, chemical, and biological characteristics of this compound to support its potential development as a therapeutic agent. This technical guide serves as a comprehensive resource to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Macrocarpal N: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the spectroscopic data for Macrocarpal N, a phloroglucinol derivative isolated from Eucalyptus globulus. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) characteristics, alongside the experimental protocols utilized for its characterization.
This compound, a member of the complex phloroglucinol-sesquiterpene coupled compounds, has been identified as a constituent of Eucalyptus globulus leaves. The structural elucidation of this and related compounds is crucial for understanding their biological activities and potential therapeutic applications. The primary reference for the isolation and characterization of this compound is the work of Osawa et al. (1996) published in the Journal of Natural Products. While this publication primarily details the discovery of Macrocarpals H, I, and J, it also reports the isolation of several known macrocarpals, including this compound.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, essential for its identification and characterization.
Table 1: Mass Spectrometry (MS) and Infrared (IR) Data for this compound
| Spectroscopic Technique | Observed Values |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₈H₃₈O₇ |
| Calculated Mass: 486.2618 | |
| Observed Mass: Data not explicitly available in the cited reference for this compound, but the molecular formula was determined. | |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | Specific absorption bands for this compound are not detailed in the primary reference. However, typical functional groups for this class of compounds would include: |
| ~3400 (O-H stretching, phenols) | |
| ~2950 (C-H stretching, alkanes) | |
| ~1650 (C=O stretching, conjugated aldehydes) | |
| ~1600, 1450 (C=C stretching, aromatic ring) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
Detailed ¹H and ¹³C NMR data for this compound are not explicitly provided in the available abstracts and summaries of the primary literature. The original publication by Osawa et al. (1996) would contain the specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) for each proton and carbon atom in the molecule. Researchers are advised to consult the full text of this publication for the complete dataset.
Experimental Protocols
The isolation and structural elucidation of this compound involved a series of chromatographic and spectroscopic techniques as described by Osawa et al. (1996).
Isolation of this compound
The general procedure for the isolation of macrocarpals from Eucalyptus globulus leaves is outlined below. This workflow is a representation of the common methods used in natural product chemistry for the separation of complex mixtures.
Spectroscopic Analysis
The structural characterization of the isolated compounds was performed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound, leading to the establishment of its molecular formula as C₂₈H₃₈O₇.
-
Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the key functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the complete chemical structure of this compound. These experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The specific solvent used for NMR analysis (e.g., CDCl₃, CD₃OD) would be reported in the original publication.
Logical Relationship of Spectroscopic Data in Structure Elucidation
The process of determining the structure of a natural product like this compound from its spectroscopic data follows a logical progression.
For a comprehensive understanding and to access the raw spectroscopic data, it is imperative to consult the original research article by Osawa et al. (1996). This guide serves as a foundational resource, pointing to the key information and methodologies employed in the characterization of this compound.
Methodological & Application
Application Notes and Protocols for the Extraction of Macrocarpals from Eucalyptus Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Macrocarpals are a class of phloroglucinol-diterpene derivatives found in various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[1][2][3][4][5] This document provides a detailed protocol for the extraction, fractionation, and purification of macrocarpals, based on established methodologies. While this protocol focuses on the general extraction of known macrocarpals (A-J), it can be adapted for the discovery of novel derivatives. It is important to note that specific literature on "Macrocarpal N" was not identified at the time of this writing; therefore, this protocol serves as a comprehensive guide for the isolation of the macrocarpal class of compounds.
Data Presentation
Table 1: Summary of Eucalyptus Species and Extracted Macrocarpals
| Eucalyptus Species | Plant Part | Extracted Macrocarpals | Reference |
| Eucalyptus macrocarpa | Leaves | Macrocarpals A, B, C, D, E, F, G | [1][2] |
| Eucalyptus globulus | Leaves | Macrocarpals A, B, C, H, I, J | [5][6] |
Table 2: Yields of Macrocarpals from Eucalyptus macrocarpa Leaves
| Macrocarpal | Yield (mg) from 2880 g of leaves |
| A | 252.5 |
| B | 51.9 |
| C | 20.0 |
| D | 56.8 |
| E | 14.6 |
| F | 11.4 |
| G | 47.3 |
| Data extracted from Murata et al., 1992.[2] |
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Species: Leaves of Eucalyptus macrocarpa or Eucalyptus globulus.[1][3] E. macrocarpa is a mallee native to Western Australia, characterized by its large, silvery-grey leaves and large red flowers.[7][8]
-
Collection: Fresh leaves should be collected and, if not used immediately, dried to prevent degradation of bioactive compounds.
-
Preparation: The dried leaves are typically pulverized into a fine powder to increase the surface area for efficient extraction.[9][10]
Extraction of Crude Macrocarpals
This protocol is based on methods described for the extraction of various macrocarpals.[1][2][3]
-
Initial Extraction:
-
The powdered leaves are extracted with an organic solvent. Acetone (80%) or ethanol (95%) are commonly used.[2][3] A Soxhlet apparatus can be employed for continuous extraction.[11]
-
An alternative method involves refluxing the leaves with 95% ethanol.[3]
-
A patented method suggests an initial steam distillation to remove essential oils, followed by extraction of the residue.[9][10]
-
-
Solvent Removal: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
Fractionation of the Crude Extract
The crude extract is a complex mixture of compounds and requires fractionation to separate components based on their polarity.
-
Liquid-Liquid Partitioning:
-
The concentrated extract is typically partitioned between ethyl acetate and water.[2]
-
The resulting fractions (aqueous and organic) are separated. The neutral fraction, which contains the macrocarpals, is often found in the ethyl acetate layer.[2]
-
Some protocols may use n-hexane for an initial defatting step or for partitioning.[3]
-
Purification of Individual Macrocarpals
The enriched fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography:
-
Silica Gel Chromatography: The neutral fraction is subjected to silica gel column chromatography. A gradient elution system, such as chloroform-methanol or chloroform-acetic acid, is used to separate compounds based on polarity.[1][2]
-
Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase. This technique separates molecules based on their size.[1][2]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: Final purification of individual macrocarpals is often performed using reversed-phase HPLC. A common mobile phase is a mixture of methanol, acetic acid, and water.[2] This high-resolution technique allows for the isolation of pure compounds.
-
Characterization and Quantification
-
Structural Elucidation: The structure of the isolated macrocarpals can be determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
-
Quantification: The purity and quantity of the isolated macrocarpals can be determined by HPLC.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of macrocarpals from Eucalyptus leaves.
Signaling Pathway
The antifungal mode of action of Macrocarpal C has been shown to involve several cellular mechanisms.[3][12]
Caption: Proposed antifungal mechanism of action for Macrocarpal C.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anpsa.org.au [anpsa.org.au]
- 8. Eucalyptus macrocarpa - Wikipedia [en.wikipedia.org]
- 9. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]
- 10. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Macrocarpals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of phloroglucinol-diterpene derivatives found in various Eucalyptus species. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and dipeptidyl peptidase 4 (DPP-4) inhibitory effects.[1][2][3][4] This document provides a comprehensive overview of the techniques and methodologies for the extraction and purification of macrocarpals, with a focus on providing detailed protocols and structured data to aid in the isolation of these valuable natural products.
Data Presentation: Purification Yields of Macrocarpals
The following table summarizes the reported yields of various macrocarpals isolated from Eucalyptus macrocarpa. This data can serve as a benchmark for researchers targeting similar compounds.
| Macrocarpal | Yield (mg) from 2880 g of dried leaves |
| Macrocarpal A | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
| Data sourced from Yamakoshi et al., 1992.[5] |
Experimental Protocols
The following protocols describe a multi-step process for the extraction and purification of macrocarpals from Eucalyptus leaves. This generalized workflow is based on methodologies reported for the successful isolation of several macrocarpal analogues.[1][2][3][5]
Protocol 1: Extraction and Initial Fractionation
This protocol outlines the initial extraction of crude macrocarpals from plant material.
1. Plant Material Preparation:
- Freeze-dry fresh leaves of the selected Eucalyptus species (e.g., E. macrocarpa, E. globulus).[1][5]
- Grind the dried leaves into a fine powder.
2. Solvent Extraction:
- Extract the powdered leaves with 80% acetone or 95% ethanol under reflux conditions for 1 hour. Repeat the extraction twice.[1][2][5]
- Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in water and perform sequential partitioning with n-hexane and then ethyl acetate.[2][5]
- The neutral fraction, typically found in the ethyl acetate layer, often contains the macrocarpals.[1][5]
- Wash the active fraction (e.g., neutral fraction) with hexane to remove non-polar constituents.[5]
- Concentrate the desired fraction to obtain a crude paste.[5]
Protocol 2: Chromatographic Purification
This protocol details the separation and purification of individual macrocarpals from the crude fraction.
1. Silica Gel Column Chromatography (Initial Separation):
- Apply the crude paste to a silica gel column.[1][3][5]
- Elute the column with a stepwise gradient of chloroform-methanol (e.g., 10:1 to 2:1) or hexane-ethyl acetate (e.g., 50:1, 20:1, 10:1, 1:1, and 0:1).[1][3][5]
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compounds.
2. Sephadex LH-20 Column Chromatography (Size Exclusion):
- Pool the active fractions from the silica gel column and concentrate.
- Apply the concentrated sample to a Sephadex LH-20 column.[1][5]
- Elute with methanol.[5] This step helps in separating compounds based on their molecular size.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Fine Purification):
- Further purify the fractions obtained from the Sephadex column using RP-HPLC.[1][5]
- A common mobile phase is a mixture of methanol, acetic acid, and water.[5]
- Monitor the elution profile using a UV detector.
4. Final Purification and Crystallization:
- For some macrocarpals, a final purification step using silica gel HPLC with a chloroform-acetic acid mobile phase may be employed.[5]
- Crystallization of the purified compound can be achieved from methanol to obtain pure crystals.[1]
Visualizations
Experimental Workflow for Macrocarpal Purification
The following diagram illustrates the general workflow for the extraction and purification of macrocarpals.
Caption: Generalized workflow for the purification of this compound.
Conceptual Signaling Pathway: Antifungal Mode of Action of Macrocarpal C
While the specific signaling pathway for this compound is unknown, the elucidated mechanism of action for Macrocarpal C against dermatophytes provides a valuable conceptual framework. This pathway is likely relevant to other macrocarpals with antifungal properties.
Caption: Antifungal action of Macrocarpal C.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note: In Vitro Assay for Assessing the Anti-Inflammatory Potential of Macrocarpal N
Introduction
Macrocarpals are a class of phloroglucinol-diterpene derivatives isolated from various Eucalyptus species. Compounds in this family, such as Macrocarpal A, have demonstrated a range of biological activities, including antibacterial and anti-inflammatory properties.[1][2][3][4] The anti-inflammatory effects are particularly significant for drug discovery, as inflammation is a key pathological component of numerous diseases. This document provides a detailed protocol for an in vitro assay to evaluate the potential anti-inflammatory activity of Macrocarpal N, a specific member of this compound family.
The proposed assay measures the inhibitory effect of this compound on the production of nitric oxide (NO) in murine macrophage (RAW 264.7) cells stimulated with lipopolysaccharide (LPS).[5][6] Macrophages play a central role in the inflammatory response. Upon activation by stimuli like LPS (a component of Gram-negative bacteria), they induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a key pro-inflammatory mediator.[6][7] Therefore, the inhibition of NO production is a widely accepted indicator of potential anti-inflammatory activity.[5][6] This protocol also includes a crucial cell viability assay to ensure that the observed reduction in NO is not due to cytotoxic effects of the compound.[5][8]
Principle of the Assay
The assay is based on two key measurements:
-
Nitric Oxide (NO) Inhibition: RAW 264.7 macrophage cells are stimulated with LPS in the presence of varying concentrations of this compound. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5] A reduction in nitrite levels in treated cells compared to untreated, LPS-stimulated cells indicates potential anti-inflammatory activity.
-
Cell Viability: A parallel MTT assay is performed to assess the cytotoxicity of this compound.[5][8] This ensures that any observed decrease in NO production is a result of specific inhibitory action on the inflammatory pathway and not simply a consequence of cell death.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide Production
Materials and Reagents:
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent System (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Harvest cells using a cell scraper and perform a cell count using Trypan Blue. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" group with medium containing 0.1% DMSO.
-
Pre-incubate the plate for 1 hour at 37°C.
-
LPS Stimulation: After pre-incubation, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.
-
Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Prepare a nitrite standard curve by diluting NaNO₂ in culture medium to concentrations ranging from 0 to 100 µM.
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] * 100
Protocol 2: Cell Viability (MTT Assay)
Materials and Reagents:
-
Reagents from Protocol 1
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Buffer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and LPS as described in Protocol 1 (Steps 1-6). A separate plate should be used for the MTT assay.
-
MTT Addition: After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle control group: % Viability = (Absorbance of Treated Group / Absorbance of Vehicle Control Group) * 100
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Effect of this compound on NO Production and Cell Viability
| This compound (µM) | Nitrite Conc. (µM) ± SD | % NO Inhibition | % Cell Viability ± SD |
| 0 (Control) | 1.2 ± 0.3 | - | 100 ± 5.1 |
| 0 + LPS (1 µg/mL) | 45.8 ± 2.1 | 0 | 98.7 ± 4.3 |
| 1 + LPS | 40.1 ± 1.9 | 12.4 | 99.1 ± 3.8 |
| 5 + LPS | 31.5 ± 2.5 | 31.2 | 97.5 ± 4.9 |
| 10 + LPS | 22.3 ± 1.7 | 51.3 | 96.2 ± 5.0 |
| 25 + LPS | 10.7 ± 1.1 | 76.6 | 94.8 ± 4.5 |
| 50 + LPS | 5.8 ± 0.9 | 87.3 | 89.1 ± 6.2 |
| Dexamethasone (10 µM) | 6.2 ± 0.7 | 86.5 | 99.5 ± 3.5 |
Data are representative. SD = Standard Deviation.
Table 2: IC₅₀ Values for this compound
| Parameter | IC₅₀ (µM) |
| NO Inhibition | 9.8 |
| Cytotoxicity (CC₅₀) | > 100 |
IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values are calculated from dose-response curves.
Visualizations
Experimental Workflow
LPS-Induced NF-κB Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. dovepress.com [dovepress.com]
- 7. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Macrocarpal N Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N is a natural product belonging to the macrocarpal family of compounds, which are known to possess a range of biological activities. While specific research on this compound is limited, related compounds such as Macrocarpal C and Macrocarpal I have demonstrated significant antifungal and anticancer properties.[1][2] Studies on these related compounds suggest that macrocarpals can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cell survival and death.[2][3] Extracts from plants containing macrocarpals, such as Phaleria macrocarpa, have been shown to exhibit potent antiproliferative and apoptotic effects in cancer cell lines.[4]
These application notes provide a generalized framework for investigating the potential bioactivity of this compound using common cell-based assays. The protocols outlined below are based on the known mechanisms of action of other macrocarpals and are intended to serve as a starting point for researchers. The primary assays described will focus on evaluating the effects of this compound on cell viability, apoptosis, and key signaling pathways implicated in cancer biology.
Key Applications
-
Screening for anticancer activity of this compound.
-
Determining the cytotoxic and antiproliferative effects of this compound.
-
Investigating the induction of apoptosis by this compound.
-
Elucidating the molecular mechanisms and signaling pathways affected by this compound.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined | Data to be determined |
| HCT-116 (Colon Cancer) | Data to be determined | Data to be determined | Data to be determined |
| A549 (Lung Cancer) | Data to be determined | Data to be determined | Data to be determined |
| HEK293 (Normal Kidney) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | Data to be determined | Data to be determined |
| This compound | IC50/2 | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined |
| Staurosporine (Positive Control) | 1 | Data to be determined | Data to be determined |
Table 3: Analysis of Protein Expression by Western Blot
| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) | Fold Change |
| Cleaved Caspase-3 | Data to be determined | Data to be determined | Data to be determined |
| Bax | Data to be determined | Data to be determined | Data to be determined |
| Bcl-2 | Data to be determined | Data to be determined | Data to be determined |
| p-Akt | Data to be determined | Data to be determined | Data to be determined |
| Akt | Data to be determined | Data to be determined | Data to be determined |
| p-ERK1/2 | Data to be determined | Data to be determined | Data to be determined |
| ERK1/2 | Data to be determined | Data to be determined | Data to be determined |
| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Cell Viability Assay (MTT or WST-1 Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For WST-1 assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the determined IC50 value) for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Apoptosis and Signaling Pathway Proteins
This protocol examines the effect of this compound on the expression levels of key proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cleaved Caspase-3, Bax, Bcl-2, p-Akt, Akt, p-ERK1/2, ERK1/2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for this compound cell-based assays.
Caption: Putative signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Antiproliferative Activity in Different Plant Parts of Phaleria macrocarpa and the Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrocarpal N in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N is a phloroglucinol dialdehyde diterpene derivative isolated from plants of the Eucalyptus species.[1][2] Compounds in the macrocarpal family have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in antimicrobial research, including its spectrum of activity, and methodologies for assessing its minimum inhibitory concentration, time-kill kinetics, and anti-biofilm properties.
Antimicrobial Spectrum and Efficacy
This compound and its analogues have shown potent inhibitory effects against a range of pathogenic bacteria. The antimicrobial activity is more pronounced against Gram-positive organisms.
Table 1: Minimum Inhibitory Concentrations (MIC) of Macrocarpals against Various Bacteria
| Microorganism | Macrocarpal A (µg/mL) | Macrocarpals B-G (µg/mL) |
| Bacillus subtilis | < 0.2 | ~0.78 - 3.13 |
| Staphylococcus aureus | 0.4 | ~0.78 - 3.13 |
| Micrococcus luteus | Not Reported | ~0.78 - 3.13 |
| Mycobacterium smegmatis | Not Reported | ~0.78 - 3.13 |
| Porphyromonas gingivalis | - | Strong Inhibition |
| Prevotella intermedia | - | Moderate Inhibition |
| Prevotella nigrescens | - | Moderate Inhibition |
| Treponema denticola | - | Moderate Inhibition |
| Actinobacillus actinomycetemcomitans | - | Resistant |
| Fusobacterium nucleatum | - | Resistant |
| Escherichia coli | No Activity | No Activity |
| Pseudomonas aeruginosa | No Activity | No Activity |
Data compiled from multiple sources.[1][2][3] Note: this compound is structurally similar to Macrocarpals A-G, and similar activities are expected.
Proposed Mechanism of Action
While the precise mechanism of this compound against bacteria is still under full investigation, studies on the related compound, Macrocarpal C, against fungi suggest a multi-target approach. It is hypothesized that this compound may exert its antimicrobial effects through similar pathways in bacteria.[4]
Caption: Proposed multi-target mechanism of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following are protocols for the agar dilution and broth microdilution methods.
This method is suitable for determining the MIC of compounds and is particularly useful for water-insoluble substances like this compound.[5]
Workflow:
Caption: Workflow for Agar Dilution MIC Assay.
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: Perform a series of twofold dilutions of the stock solution to create a range of concentrations.
-
Prepare Agar Plates: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and autoclave. Cool to 45-50°C in a water bath.
-
Incorporate this compound: Add a defined volume of each this compound dilution to a corresponding volume of molten MHA to achieve the final desired concentrations. Also, prepare a solvent control plate containing only the solvent.
-
Pour Plates: Mix the agar and compound thoroughly and pour into sterile Petri dishes. Allow the plates to solidify at room temperature.
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plates: Spot-inoculate a small volume (e.g., 1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
This method is performed in 96-well microtiter plates and is suitable for high-throughput screening.[6]
Protocol:
-
Prepare this compound Dilutions: In a 96-well plate, prepare twofold serial dilutions of this compound in MHB.
-
Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in the agar dilution method and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible turbidity is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[1]
Workflow:
Caption: Workflow for Time-Kill Kinetics Assay.
Protocol:
-
Prepare Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase in MHB. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Add this compound: Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
Enumerate Viable Bacteria: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a defined volume of each dilution onto MHA plates.
-
Incubate and Count: Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Calculate the CFU/mL for each time point and plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[4]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.[7][8]
Workflow:
Caption: Workflow for Biofilm Inhibition Assay.
Protocol:
-
Prepare Bacterial Culture and Compound Dilutions: In a 96-well flat-bottom plate, add serial dilutions of this compound to a suitable growth medium (e.g., Tryptic Soy Broth). Add a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well. Include a growth control without the compound.
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Wash: Gently aspirate the medium and wash the wells twice with sterile PBS to remove planktonic (non-adherent) cells.
-
Fixation (Optional): Add methanol to each well for 15 minutes to fix the biofilm. Aspirate the methanol and allow the plate to air dry.
-
Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for the compound.
References
- 1. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application of Macrocarpals in Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of phloroglucinol-diterpene derivatives isolated from plants of the Eucalyptus genus. These natural products have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial and enzyme-inhibitory properties. This document provides detailed application notes and protocols for the use of various macrocarpals in enzyme inhibition assays, with a focus on aldose reductase, dipeptidyl peptidase 4 (DPP-4), and Porphyromonas gingivalis proteinases. While this document covers Macrocarpals A, B, C, D, and G, it is important to note that no specific enzyme inhibition data for a "Macrocarpal N" is currently available in published scientific literature.
Data Presentation: Quantitative Inhibition Data
The inhibitory activities of various macrocarpals against different enzymes are summarized below. This data is crucial for researchers planning to utilize these compounds in their studies.
| Compound | Target Enzyme | IC50 Value (µM) | Percent Inhibition | Notes |
| Macrocarpal A | Aldose Reductase | 2-3 | - | Non-competitive inhibition.[1] |
| Macrocarpal B | Aldose Reductase | 2-3 | - | |
| Macrocarpal D | Aldose Reductase | 2-3 | - | |
| Macrocarpal G | Aldose Reductase | 2-3 | - | |
| Macrocarpal A | Dipeptidyl Peptidase 4 (DPP-4) | - | ~30% at 500 µM | Modest activity.[2] |
| Macrocarpal B | Dipeptidyl Peptidase 4 (DPP-4) | - | ~30% at 500 µM | Modest activity.[2] |
| Macrocarpal C | Dipeptidyl Peptidase 4 (DPP-4) | - | ~90% at 50 µM | Potent inhibitor, activity likely due to self-aggregation.[2][3] |
| Macrocarpals A, B, C | P. gingivalis Proteinases | - | Dose-dependent | Inhibits both Arg- and Lys-specific proteinases. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on published literature and can be adapted for specific experimental needs.
Aldose Reductase Inhibition Assay
This protocol is adapted from studies on the inhibition of aldose reductase by various macrocarpals.[1]
Materials:
-
Aldose Reductase (from swine lenses or recombinant)
-
Macrocarpal stock solution (in DMSO)
-
NADPH
-
DL-glyceraldehyde
-
Phosphate buffer (0.067 M, pH 6.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of aldose reductase in cold phosphate buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
NADPH solution (final concentration of 0.1 mM)
-
Macrocarpal solution at various concentrations (final DMSO concentration should be kept below 1%) or vehicle control (DMSO).
-
Aldose reductase solution.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding DL-glyceraldehyde solution (final concentration of 10 mM).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes at 37°C. The rate of NADPH oxidation is indicative of enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the macrocarpal relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
This protocol is based on the methodology used to identify Macrocarpal C as a potent DPP-4 inhibitor.[2][3]
Materials:
-
Human recombinant DPP-4
-
Macrocarpal stock solution (in DMSO)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of DPP-4 and Gly-Pro-AMC substrate in Tris-HCl buffer.
-
Assay Setup: In each well of a 96-well black plate, add:
-
Tris-HCl buffer
-
Macrocarpal solution at various concentrations or vehicle control (DMSO).
-
DPP-4 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the DPP-4 substrate solution to each well to start the reaction.
-
Measurement: Measure the increase in fluorescence at 37°C in kinetic mode for 30-60 minutes. The rate of AMC release is proportional to DPP-4 activity.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each macrocarpal concentration and determine the IC50 value.
Porphyromonas gingivalis Proteinase Inhibition Assay
This protocol is designed to assess the inhibition of Arg- and Lys-specific proteinases (gingipains) from the periodontal pathogen P. gingivalis.
Materials:
-
P. gingivalis whole cells or purified gingipains (Rgp and Kgp)
-
Macrocarpal stock solution (in DMSO)
-
Chromogenic substrates: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) for Rgp and Ac-Lys-pNA for Kgp
-
Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 5 mM CaCl2, 10 mM cysteine, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme/Cell Preparation: Resuspend P. gingivalis cells or dilute purified gingipains in the assay buffer.
-
Inhibitor Incubation: In each well of a 96-well plate, combine:
-
Assay buffer
-
Macrocarpal solution at various concentrations or vehicle control.
-
P. gingivalis cell suspension or purified enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add the chromogenic substrate (BAPNA or Ac-Lys-pNA) to each well.
-
Measurement: Monitor the increase in absorbance at 405 nm over time at 37°C. The rate of p-nitroaniline release reflects the proteinase activity.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each macrocarpal concentration and calculate the IC50 value.
Conclusion
Macrocarpals represent a promising class of natural compounds with significant enzyme-inhibitory activities. The protocols and data presented in this document provide a comprehensive guide for researchers interested in exploring the therapeutic potential of these molecules. The potent and unique inhibitory mechanism of Macrocarpal C against DPP-4, in particular, highlights the importance of further investigation into this family of compounds for drug discovery and development. While the specific activity of "this compound" remains to be elucidated, the established methodologies for other macrocarpals offer a clear path for its future characterization.
References
Application Notes and Protocols for Efficacy Testing of Macrocarpal N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N is a natural product with a structure related to other known bioactive macrocarpals, such as Macrocarpal A and C, which have been isolated from Eucalyptus species. These related compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and enzyme-inhibitory effects.[1][2][3][4] Specifically, Macrocarpal A has shown efficacy against Gram-positive bacteria, while Macrocarpal C has been identified as an antifungal agent and an inhibitor of dipeptidyl peptidase 4 (DPP-4).[1][3][4] This document provides a detailed experimental design to systematically evaluate the therapeutic potential of this compound, based on the activities of its analogs.
The following protocols and experimental designs are intended to guide researchers in the initial screening and mechanistic evaluation of this compound. The workflow progresses from broad in vitro cytotoxicity and antimicrobial screening to more specific mechanistic assays and a proposed in vivo model.
In Vitro Efficacy and Cytotoxicity Screening
The initial phase of testing is designed to determine the general biological activity and safety profile of this compound in vitro.
Cytotoxicity Assessment
It is crucial to first assess the cytotoxic potential of this compound on mammalian cell lines to establish a therapeutic window for subsequent assays.[5][6]
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells and a cancer cell line (e.g., HeLa or A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 24, 48, and 72 hours.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
Table 1: Cytotoxicity of this compound on Human Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| HEK293 | 24 | |
| 48 | ||
| 72 | ||
| HeLa | 24 | |
| 48 |
| | 72 | |
Antimicrobial Activity Screening
Based on the known properties of its analogs, this compound will be screened for antibacterial and antifungal activity.[1][2][3]
Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare overnight cultures of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungal strain (Candida albicans or Trichophyton mentagrophytes).[1][3] Dilute the cultures to a final concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Serially dilute this compound in the corresponding broth in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 30°C for 48 hours (fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits microbial growth.
-
MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), plate aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no colony formation is the MBC/MFC.
Data Presentation:
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
|---|---|---|---|
| S. aureus | Gram-positive | ||
| B. subtilis | Gram-positive | ||
| E. coli | Gram-negative | ||
| P. aeruginosa | Gram-negative | ||
| C. albicans | Fungus |
| T. mentagrophytes | Fungus | | |
Mechanistic Studies for Antifungal Activity
Should this compound show significant antifungal activity, further experiments will be conducted to elucidate its mechanism of action, mirroring studies on Macrocarpal C.[3][7]
Fungal Membrane Permeability Assay
This assay determines if this compound disrupts the fungal cell membrane.
Protocol:
-
Fungal Cell Preparation: Grow the target fungal strain to mid-log phase and wash the cells with PBS. Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.
-
Treatment: Treat the fungal cells with this compound at its MIC and 2x MIC for various time points (e.g., 30, 60, 120 minutes).
-
Staining: Add SYTOX Green stain (a fluorescent dye that only enters cells with compromised membranes) to a final concentration of 1 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively. An increase in fluorescence indicates increased membrane permeability.
Reactive Oxygen Species (ROS) Production Assay
This assay investigates if this compound induces oxidative stress in fungal cells.
Protocol:
-
Fungal Cell Preparation and Treatment: Prepare and treat fungal cells with this compound as described in the membrane permeability assay.
-
Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes. DCFH-DA is oxidized to the highly fluorescent DCF in the presence of ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.
DNA Fragmentation Assay (TUNEL Assay)
This assay detects apoptosis-like cell death through the detection of DNA fragmentation.
Protocol:
-
Fungal Cell Preparation and Treatment: Prepare and treat fungal cells with this compound at its MIC for an extended period (e.g., 6, 12, 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with 0.1% Triton X-100.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions. This involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Microscopy: Visualize the cells using a fluorescence microscope. An increase in fluorescent cells indicates DNA fragmentation.
Data Presentation:
Table 3: Mechanistic Antifungal Assays for this compound
| Assay | Concentration | Result (e.g., % increase in fluorescence, % TUNEL positive cells) |
|---|---|---|
| Membrane Permeability | MIC | |
| 2x MIC | ||
| ROS Production | MIC | |
| 2x MIC |
| DNA Fragmentation | MIC | |
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
Given that Macrocarpal C is a known DPP-4 inhibitor, this compound will be tested for similar activity.[4][8]
Protocol:
-
Reagents: Human recombinant DPP-4, DPP-4 substrate (Gly-Pro-p-nitroanilide), and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.
-
Assay Procedure: In a 96-well plate, add DPP-4 enzyme solution to a buffer (e.g., Tris-HCl, pH 8.0).
-
Inhibitor Addition: Add various concentrations of this compound (e.g., 0.1 to 100 µM) or sitagliptin to the wells and incubate for 15 minutes at 37°C.
-
Substrate Addition: Add the DPP-4 substrate to initiate the reaction.
-
Absorbance Reading: Measure the absorbance at 405 nm every minute for 30 minutes to determine the rate of p-nitroanilide release.
-
Data Analysis: Calculate the percentage of DPP-4 inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation:
Table 4: DPP-4 Inhibitory Activity of this compound
| Compound | IC50 (µM) |
|---|---|
| This compound |
| Sitagliptin (Control) | |
Proposed In Vivo Efficacy Model: Murine Model of Fungal Infection
If in vitro studies demonstrate potent antifungal activity and low cytotoxicity, a murine model of systemic or topical fungal infection would be the next logical step.[9][10]
Protocol: Murine Model of Systemic Candidiasis
-
Animals: Use 6-8 week old female BALB/c mice.
-
Infection: Induce immunosuppression with cyclophosphamide. Infect the mice via intravenous injection of Candida albicans (e.g., 1 x 10⁶ CFU/mouse).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline with 5% DMSO).
-
Group 2: this compound (e.g., 10 mg/kg, administered intraperitoneally or orally).
-
Group 3: Positive control (e.g., fluconazole, 10 mg/kg).
-
-
Treatment Schedule: Begin treatment 24 hours post-infection and continue daily for 7 days.
-
Monitoring: Monitor the mice daily for survival, body weight, and clinical signs of illness.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, harvest kidneys and other target organs. Determine the fungal burden by plating homogenized tissue on agar plates and counting CFUs.
Data Presentation:
Table 5: In Vivo Antifungal Efficacy of this compound in a Murine Model
| Treatment Group | Survival Rate (%) | Mean Body Weight Change (%) | Kidney Fungal Burden (log10 CFU/g) |
|---|---|---|---|
| Vehicle Control | |||
| This compound (10 mg/kg) |
| Fluconazole (10 mg/kg) | | | |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing.
Hypothesized Antifungal Mechanism of Action
Caption: Hypothesized antifungal signaling pathway for this compound.
DPP-4 Inhibition Logical Relationship
Caption: Logical pathway of DPP-4 inhibition by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Macrocarpal N Delivery Systems
Disclaimer: Currently, there is a significant lack of published in vivo studies specifically investigating delivery systems for Macrocarpal N. The following application notes and protocols are therefore based on the general principles of formulating and evaluating delivery systems for hydrophobic small molecules, drawing parallels from related macrocarpal compounds where applicable. These guidelines are intended to serve as a foundational framework for researchers initiating such studies.
Introduction to this compound and Rationale for Delivery Systems
This compound is a natural product belonging to the phloroglucinol dialdehyde diterpene family, compounds primarily isolated from Eucalyptus species. Its molecular formula is C28H38O7. Like other macrocarpals, such as Macrocarpal A and C, it is predicted to be a hydrophobic molecule. This low aqueous solubility presents a significant challenge for in vivo administration and can lead to poor bioavailability, rapid clearance, and limited therapeutic efficacy.
Advanced drug delivery systems, such as liposomes and nanoparticles, offer a promising strategy to overcome these limitations. By encapsulating this compound, these systems can:
-
Enhance Solubility and Bioavailability: Formulations can carry this compound in an aqueous medium, improving its absorption and distribution in the body.
-
Protect from Degradation: The delivery vehicle can shield the compound from enzymatic degradation in the bloodstream.
-
Control Release Kinetics: The formulation can be engineered for sustained or targeted release, optimizing the therapeutic window.
-
Enable Targeted Delivery: Surface modifications can direct the delivery system to specific tissues or cells, increasing efficacy and reducing off-target toxicity.
This document provides detailed protocols for the formulation, characterization, and in vivo evaluation of liposomal and nanoparticle-based delivery systems for this compound.
Table 1: Physicochemical Characterization of this compound Delivery Systems
| Parameter | Liposomal Formulation | Nanoparticle Formulation | Method of Analysis | Rationale |
| Particle Size (nm) | 80 - 150 nm | 100 - 200 nm | Dynamic Light Scattering (DLS) | Influences circulation time, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the particle size distribution. |
| Zeta Potential (mV) | -10 to -30 mV | -15 to -35 mV | Laser Doppler Velocimetry | Predicts colloidal stability; a higher negative charge can prevent aggregation. |
| Encapsulation Efficiency (%) | > 85% | > 80% | UV-Vis Spectroscopy, HPLC | The percentage of the initial drug that is successfully encapsulated. |
| Drug Loading (%) | 1 - 5% (w/w) | 5 - 10% (w/w) | UV-Vis Spectroscopy, HPLC | The weight percentage of the drug relative to the total weight of the delivery system. |
| In Vitro Release | Biphasic (initial burst followed by sustained release) | Sustained release over 48-72 hours | Dialysis Method against a physiological buffer | Simulates the release profile of the drug from the carrier under physiological conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and this compound in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio would be DPPC:Cholesterol:this compound of 55:40:5.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (for DPPC, this is ~41°C).
-
Continue evaporation for at least 1 hour after a thin, uniform lipid film is formed to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask in a water bath set to a temperature above the lipid transition temperature.
-
This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Subject the MLV suspension to several freeze-thaw cycles to increase lamellarity.
-
Extrude the suspension 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering.
-
Quantify the encapsulation efficiency and drug loading using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol outlines the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in dichloromethane.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous PVA solution under constant stirring.
-
Homogenize the mixture using a probe sonicator on an ice bath to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and lyophilized.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the resuspended nanoparticles.
-
Calculate the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content via HPLC.
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical pharmacokinetic study in rats to evaluate the plasma concentration-time profile of this compound formulated in a delivery system.
Animal Model:
-
Male Sprague-Dawley rats (250-300 g)
Groups (n=5 per group):
-
This compound in a standard vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor EL) - Intravenous (IV)
-
This compound-loaded Liposomes - IV
-
This compound-loaded Nanoparticles - IV
Procedure:
-
Dosing:
-
Administer the formulations via the tail vein at a this compound dose of, for example, 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
-
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)
| Formulation | AUC (0-∞) (ng·h/mL) | CL (mL/h/kg) | Vd (L/kg) | t½ (h) |
| This compound (Free Drug) | 500 | 10 | 5 | 0.5 |
| This compound-Liposomes | 5000 | 1 | 0.5 | 5 |
| This compound-Nanoparticles | 7500 | 0.67 | 0.4 | 8 |
Visualizations
Caption: Workflow for the development and in vivo pharmacokinetic evaluation of this compound delivery systems.
Caption: Hypothetical signaling pathway modulation by this compound delivered via a nanocarrier system.
Troubleshooting & Optimization
Technical Support Center: Macrocarpal N Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Macrocarpal N and related compounds from Eucalyptus species.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Consider the following troubleshooting steps:
-
Sub-optimal Solvent Choice: The polarity of your extraction solvent is crucial. While various solvents can be used, acetone and ethanol have been shown to be effective. According to one study, 80% acetone was used for the initial extraction of Eucalyptus macrocarpa leaves.[1] Another protocol utilized 95% ethanol for extraction from Eucalyptus globulus leaves.[2] If you are using a highly polar or non-polar solvent, you may be inefficiently extracting the target compounds.
-
Interference from Essential Oils: Eucalyptus leaves are rich in essential oils, which can interfere with the extraction of less polar compounds like Macrocarpals and complicate downstream purification. A patented method suggests a two-step extraction process for higher yields. This involves first removing the essential oil constituents with a low-polarity solvent like n-hexane or petroleum ether at room temperature. The remaining plant material is then extracted with an organic solvent or an aqueous organic solvent solution to obtain a higher concentration of Macrocarpals.[3][4]
-
Inadequate Extraction Time and Temperature: The efficiency of solvent extraction is influenced by both time and temperature. For reflux extraction with 95% ethanol, a duration of 1 hour (repeated twice) has been reported.[2] For optimizing the extraction of antioxidant compounds from E. globulus, conditions of 50°C for 225 minutes with 56% ethanol were found to be optimal.[5] Ensure your extraction time is sufficient to allow for thorough penetration of the solvent into the plant material.
-
Inefficient Fractionation: After the initial extraction, partitioning the crude extract is a critical step to separate compounds based on their polarity. A common method involves partitioning the ethanolic extract with n-hexane.[2] Another approach is to dissolve an acetone extract in ethyl acetate and then fractionate it into strongly acidic, weakly acidic, alkaline, and neutral fractions.[1] The neutral fraction was reported to contain the antibacterial activity and was further purified.[6] If your yield is low, consider optimizing the partitioning steps to ensure this compound is being enriched in the correct fraction.
Q2: I am observing a complex mixture of compounds during HPLC analysis, making it difficult to isolate this compound. What can I do?
A2: A complex chromatogram is a common challenge due to the chemical diversity of plant extracts. To improve the resolution and purity of your target compound, consider the following:
-
Multi-step Chromatographic Purification: A single chromatographic step is often insufficient. A sequential approach using different stationary and mobile phases is recommended. A typical purification workflow involves:
-
Silica Gel Column Chromatography: This is a good initial step for separating compounds based on polarity. A chloroform-methanol (CHC13/MeOH) or chloroform-acetic acid (CHC13/AcOH) solvent system can be used.[6]
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size and can help remove pigments and other small molecules.[6]
-
Reversed-Phase HPLC: This is a high-resolution technique that separates compounds based on their hydrophobicity. A methanol-acetic acid-water (MeOH-AcOH-H₂O) mobile phase has been successfully used to isolate various Macrocarpals.[1]
-
-
Bioassay-Guided Fractionation: If you are interested in a specific biological activity of this compound, you can use a bioassay to guide your fractionation process. This involves testing the biological activity of each fraction obtained during chromatography to identify the active fractions for further purification. This method was used to isolate Macrocarpal C as the major antifungal component from E. globulus.[2]
Q3: What are the typical yields I can expect for different Macrocarpals?
A3: The yields of individual Macrocarpals can vary significantly depending on the plant source, extraction method, and purification strategy. The following table summarizes the yields of Macrocarpals A-G from 2880 g of fresh Eucalyptus macrocarpa leaves as reported in one study.[1]
| Macrocarpal | Yield (mg) |
| A | 252.5 |
| B | 51.9 |
| C | 20.0 |
| D | 56.8 |
| E | 14.6 |
| F | 11.4 |
| G | 47.3 |
Experimental Protocols
Protocol 1: Extraction of Macrocarpal C from Eucalyptus globulus[2]
-
Initial Extraction:
-
Fresh E. globulus leaves are subjected to reflux extraction with 95% ethanol for 1 hour.
-
This process is repeated a second time.
-
The ethanolic extracts are combined and dried.
-
-
Partitioning:
-
The dried extract is partitioned with n-hexane.
-
This partitioning step is repeated one more time.
-
The resulting n-hexane fractions are combined.
-
-
Purification:
-
The combined n-hexane fractions are subjected to chromatographic purification to isolate Macrocarpal C. The specific chromatographic conditions were not detailed in this particular study but would typically involve techniques like silica gel chromatography followed by HPLC.
-
Protocol 2: Extraction and Fractionation of Macrocarpals from Eucalyptus macrocarpa[1][6]
-
Initial Extraction:
-
Freeze-dried leaves of E. macrocarpa (2880 g fresh weight, 1100 g dried weight) are extracted three times with 80% acetone.[1]
-
The acetone extracts are filtered and combined.
-
The combined extract is concentrated in vacuo.
-
-
Fractionation:
-
The concentrated acetone extract is dissolved in ethyl acetate (EtOAc).
-
The EtOAc solution is then fractionated into strongly acidic, weakly acidic, alkaline, and neutral fractions using standard liquid-liquid extraction techniques.
-
The neutral fraction, which exhibits antibacterial activity, is selected for further purification.[1]
-
-
Purification of Macrocarpals:
-
The neutral fraction is subjected to a series of chromatographic steps:
-
Silica gel column chromatography using a chloroform/methanol (CHC13/MeOH) gradient.[6]
-
Sephadex LH-20 column chromatography.[6]
-
Silica gel column chromatography using a chloroform/acetic acid (CHC13/AcOH) solvent system.[6]
-
Reversed-phase HPLC with a methanol-acetic acid-water (MeOH-AcOH-H₂O) mobile phase to yield pure Macrocarpals.[1][6]
-
-
Visualizations
Caption: Workflow for Macrocarpal C extraction from E. globulus.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]
- 4. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]
- 5. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Macrocarpal N HPLC-MS Analysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Macrocarpal N.
Experimental Workflow: HPLC-MS Analysis of this compound
The following diagram outlines the typical workflow for analyzing this compound, from initial sample preparation to final data interpretation.
Caption: Workflow from sample preparation to data analysis.
Sample Experimental Protocol
This protocol provides a starting point for the analysis of this compound, a sesquiterpenoid with a molecular weight of 486.6 g/mol and formula C28H38O7.[] As a phenolic compound, it is well-suited for reversed-phase HPLC with ESI-MS detection in negative ion mode.[2][3]
1. Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound standard in methanol or acetonitrile to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase solvent mixture (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove particulates that could clog the system.[4]
2. HPLC Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 30-40°C.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Expected Ion: [M-H]⁻ at m/z 485.6.
-
Capillary Voltage: -3.0 to -4.0 kV.[5]
-
Drying Gas (N2) Flow: 7-9 L/min.[2]
-
Nebulizer Pressure: 20-40 psi.[5]
-
Scan Range: m/z 100-1000.
Troubleshooting Guides & FAQs
This section addresses common problems in a question-and-answer format.
Q1: Why am I seeing no peak or a very weak signal for this compound?
A1: This issue can stem from problems with the sample, the HPLC separation, or the MS detector.
-
Sample Degradation: this compound, as a natural product, may be sensitive to light, temperature, or pH.[6] Ensure proper storage at < -15°C and protect from light.[6]
-
Poor Ionization: As a phenolic compound, this compound should ionize well in negative ESI mode. Verify the MS is in negative mode. The presence of 0.1% formic acid in the mobile phase aids in deprotonation to form the [M-H]⁻ ion.[5]
-
Incorrect MS Parameters: Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature, as suboptimal settings can drastically reduce sensitivity.[5]
-
Ion Suppression: Components from the sample matrix (if analyzing a crude extract) can co-elute with this compound and compete for ionization, suppressing its signal.[7] Diluting the sample or improving chromatographic separation can mitigate this.
-
System Issues: Check for leaks, pump malfunctions, or a blocked injector, which could prevent the sample from reaching the detector.[8]
Q2: What is causing poor peak shape (tailing, fronting, or broadening) for my analyte?
A2: Peak shape problems are often related to column interactions or issues with the sample and mobile phase.
-
Peak Tailing:
-
Secondary Silanol Interactions: The phenolic hydroxyl groups on this compound can interact with active silanol sites on the silica-based C18 column, causing tailing.[9] Operating at a slightly acidic pH (e.g., with 0.1% formic acid) helps suppress silanol activity.
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[4] Try reducing the injection volume or sample concentration.
-
Column Contamination/Degradation: Strongly retained compounds from previous injections or a column void can cause peak distortion.[10][11] Flush the column with a strong solvent or replace it if necessary.
-
-
Peak Fronting: This is less common but can be caused by low column temperature or sample overload.
-
Broad Peaks: This can indicate a loss of column efficiency, a large dead volume in the system (e.g., from poorly connected fittings), or a sample solvent that is much stronger than the mobile phase.[4] Always dissolve the sample in a solvent weaker than or equal to the initial mobile phase.
Q3: Why are my retention times shifting between injections?
A3: Inconsistent retention times are a critical issue for reproducibility and are typically caused by the mobile phase, pump, or column temperature.
-
Mobile Phase Preparation: Even small variations in mobile phase composition, especially pH, can cause significant shifts for ionizable compounds.[7] Prepare mobile phases fresh and consistently, using a calibrated pH meter if buffering.
-
Pump Performance: Air bubbles in the pump or faulty check valves can lead to inaccurate mobile phase composition and flow rate, causing fluctuations.[10] Ensure solvents are properly degassed and the pump is well-maintained.
-
Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. In gradient elution, insufficient equilibration time is a common cause of shifting retention.[7]
-
Temperature Fluctuations: Column temperature affects retention time. Use a column oven to maintain a stable temperature.
Q4: How can I reduce the high background noise or random spikes in my chromatogram?
A4: A noisy baseline compromises sensitivity and can originate from the mobile phase, detector, or system contamination.
-
Contaminated Solvents: Use only high-purity, HPLC or LC-MS grade solvents and additives. Lower-grade solvents can contain impurities that cause a noisy or rising baseline, especially in gradient analysis.
-
Mobile Phase Degassing: Dissolved gases coming out of solution can create spikes in the chromatogram.[4] Ensure the mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.
-
Detector Issues: A dirty ESI source or detector can cause significant noise. Follow the manufacturer's protocol for cleaning the source components.
-
Leaks: A small, inconsistent leak in the system can introduce air and cause pressure fluctuations that manifest as a noisy baseline.[4]
Troubleshooting Workflow: No Peak or Poor Signal
Use this decision tree to diagnose the root cause of a missing or weak analyte signal.
Caption: A decision tree for diagnosing signal issues.
Quantitative Data Summary
The tables below provide typical starting parameters and a summary of common troubleshooting steps for easy reference.
Table 1: Recommended HPLC-MS Starting Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, < 3 µm, 2.1-4.6 mm ID | Good retention for moderately nonpolar compounds like this compound. |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid | Provides good peak shape and promotes negative ionization.[3][5] |
| Elution Mode | Gradient | Necessary for analyzing complex samples or separating impurities.[12] |
| Ionization Mode | ESI Negative | Ideal for phenolic compounds which readily deprotonate.[2][3] |
| Capillary Voltage | -3.0 to -4.0 kV | Typical range for stable spray and efficient ionization in negative mode.[5] |
| Drying Gas Temp. | 250 - 350 °C | Aids desolvation; optimize to prevent thermal degradation.[5] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| No/Weak Signal | Poor ionization, Ion suppression | Optimize MS source parameters; dilute sample; check mobile phase pH.[5][7] |
| Peak Tailing | Secondary column interactions | Use acidic mobile phase (0.1% formic acid); check for column contamination. |
| Shifting Retention | Inconsistent mobile phase, Temp changes | Prepare fresh mobile phase; ensure adequate column equilibration; use column oven.[7] |
| High Baseline Noise | Contaminated solvents, Air in system | Use LC-MS grade solvents; degas mobile phase; check for leaks.[4] |
| Split Peaks | Column inlet frit plugged, Sample solvent issue | Backflush column; replace frit; inject sample in a weaker solvent.[11] |
| High Backpressure | System blockage | Check for plugged column, guard column, or tubing; filter samples.[8][10] |
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 6. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mastelf.com [mastelf.com]
- 9. bvchroma.com [bvchroma.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. phenomenex.com [phenomenex.com]
- 12. thieme-connect.de [thieme-connect.de]
Technical Support Center: Optimizing Macrocarpal N Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Macrocarpal N for their cell-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a natural compound isolated from the twigs of Eucalyptus globules.[] It is classified as a sesquiterpenoid.[] Its chemical formula is C28H38O7 and it has a molecular weight of 486.6 g/mol .[][2] It is described as a yellow powder.[] While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds (macrocarpals) have shown antibacterial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[]
Q2: What is a good starting concentration range for this compound in a cell assay?
A2: For a novel compound like this compound with limited public data, a broad concentration range should be tested initially. A common starting point for natural compounds is to perform a serial dilution over several orders of magnitude, for example, from 0.01 µM to 100 µM. This initial screen will help determine the concentration range where a biological effect is observed and identify potential cytotoxicity.
Q3: How should I dissolve this compound for use in cell culture?
A3: this compound is a hydrophobic molecule.[2] For cell-based assays, it is typically dissolved in a small amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3][4] This stock is then further diluted in cell culture medium to the final desired concentrations.[3] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[4][5] A vehicle control (medium with the same final concentration of DMSO) must always be included in your experiments.[6]
Q4: How can I determine the optimal incubation time for this compound treatment?
A4: The optimal incubation time depends on the specific biological question and the cell type being used. A time-course experiment is recommended. You can treat your cells with a fixed concentration of this compound (determined from your initial dose-response curve) and assess the outcome at various time points (e.g., 24, 48, and 72 hours).[7][8]
Q5: What are the potential mechanisms of action for this compound?
A5: While the specific mechanism of action for this compound is not yet elucidated, related compounds from Eucalyptus and Phaleria macrocarpa have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7] These effects are often associated with the modulation of signaling pathways involved in cell proliferation and death.[9][10] It is recommended to investigate these common pathways when studying the effects of this compound.
II. Troubleshooting Guides
Problem 1: No observable effect of this compound on cells.
| Possible Cause | Suggested Solution |
| Concentration too low | Test a higher concentration range. Consider going up to 100 µM or higher, if solubility permits. |
| Incubation time too short | Increase the incubation time. Some cellular responses may take 48-72 hours to become apparent. |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution appropriately (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the diluted this compound. If precipitation occurs, you may need to adjust the solvent or the final concentration. Sonication can sometimes help to dissolve compounds.[4] |
| Cell type is resistant | Consider testing this compound on a different, potentially more sensitive, cell line. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation ("edge effects").[6] |
| Pipetting errors | Use calibrated pipettes and practice consistent pipetting technique, especially when performing serial dilutions. Multichannel pipettes can introduce variability if not used carefully.[11] |
| Compound precipitation | As mentioned above, ensure the compound is fully dissolved in the media. Precipitates can lead to inconsistent exposure of cells to the compound. |
| Cell health issues | Use healthy, actively growing cells for your experiments. Ensure cells are not overgrown or have been passaged too many times. |
Problem 3: High background cytotoxicity in vehicle control (DMSO).
| Possible Cause | Suggested Solution |
| DMSO concentration too high | Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (generally ≤ 0.5%).[4] Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your cells. |
| Contaminated DMSO | Use a fresh, high-purity, sterile-filtered stock of DMSO. |
| Sensitive cell line | Some cell lines, particularly primary cells, are more sensitive to DMSO.[4] If possible, lower the final DMSO concentration by making a more concentrated stock of this compound. |
III. Experimental Protocols & Data Presentation
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.[8]
-
Data Presentation: Summary of Hypothetical IC50 Values
Since no public IC50 data for this compound is available, the following table is a template for how to present such data once obtained.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| HCT116 (Colon Cancer) | This compound | 48 | Data to be determined |
| MCF-7 (Breast Cancer) | This compound | 48 | Data to be determined |
| A549 (Lung Cancer) | This compound | 48 | Data to be determined |
| PC-3 (Prostate Cancer) | This compound | 48 | Data to be determined |
IV. Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Potential Signaling Pathway for Macrocarpal-Induced Apoptosis
Based on the known effects of related natural compounds, this compound might induce apoptosis through the intrinsic pathway.
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
References
- 2. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro and in vivo apoptosis-inducing antileukemic effects of Mucuna macrocarpa stem extract on HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-Apoptotic Activity and Cell Cycle Arrest of Caulerpa sertularioides against SKLU-1 Cancer Cell in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Minimizing Off-Target Effects of Bioactive Compounds
Disclaimer: Information regarding a specific compound named "Macrocarpal N" is not available in the public domain. This technical support center provides a general framework and best practices for identifying and minimizing off-target effects of novel bioactive compounds, with "Macrocarpal C," a known related compound, used as an illustrative example where applicable.
Troubleshooting Guides
This section provides practical guidance for specific issues researchers may encounter during their experiments with novel compounds, suggestive of off-target effects.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected phenotypic results in cellular assays. | The compound may be interacting with unintended cellular targets, leading to a phenotype that is not mediated by the primary target. | 1. Validate Target Engagement: Confirm that the compound is binding to its intended target in your cellular system using methods like the Cellular Thermal Shift Assay (CETSA).[1] 2. Dose-Response Analysis: A classic pharmacological approach where the compound's potency in causing the phenotype should align with its potency for the intended target.[1] 3. Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1] |
| High background or non-specific signal in a reporter gene assay. | The compound might be directly affecting the reporter protein (e.g., luciferase) or causing general cellular stress, leading to non-specific activation or inhibition. | 1. Counter-screen with a control vector: Use a reporter vector lacking the specific response element to see if the compound still affects the reporter.[1] 2. Test a different reporter system: Switching from one reporter system to another (e.g., from firefly luciferase to a fluorescent protein) can help mitigate direct interference.[1] 3. Optimize Compound Concentration: Perform a dose-response experiment to find the optimal concentration that shows a specific effect without causing general cellular stress.[1] |
| Observed cytotoxicity at concentrations close to the effective dose. | The compound may have off-target effects on essential cellular pathways, leading to cell death. | 1. Perform comprehensive cytotoxicity profiling: Use multiple cell viability assays (e.g., MTS, CellTiter-Glo) across a range of concentrations and time points. 2. Conduct kinase profiling: Many compounds unintentionally inhibit essential kinases. A broad kinase screen can identify such off-target interactions. 3. Gene expression analysis: Microarray or RNA-seq can reveal upregulation of stress and apoptosis-related genes. |
| Discrepancy between in vitro and in vivo results. | Off-target effects can be more pronounced in a complex biological system due to the presence of more potential unintended targets. | 1. In-depth pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the exposure levels of the compound in different tissues. 2. In situ target engagement validation: Use techniques like PET imaging with a radiolabeled compound to confirm target binding in vivo. 3. Phenotypic analysis of knockout models: If the on-target effect is validated, the discrepancy might point towards off-target effects in the in vivo model. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Off-target effects are interactions of a drug or bioactive compound with proteins or other biomolecules that are not its intended target. These are a significant concern for several reasons:
-
Translational Relevance: In drug discovery, unidentified off-target effects can lead to failed clinical trials due to unforeseen toxicity or lack of efficacy.[1]
-
Resource Efficiency: Identifying and mitigating off-target effects early in the research process can save considerable time and resources.[1]
Q2: At what concentration are off-target effects more likely to occur?
Using concentrations of a compound that are significantly higher than its binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[1] It is crucial to perform a careful dose-response analysis to determine the optimal concentration range for on-target activity.
Q3: How can I proactively predict potential off-target effects of my compound?
Several computational and experimental approaches can be used:
-
In Silico Screening: Computational models can predict potential off-target interactions based on the chemical structure of the compound and its similarity to known ligands for other proteins.
-
Broad-Spectrum Profiling: Screening the compound against a large panel of proteins, such as kinases or G-protein coupled receptors (GPCRs), can identify potential off-target activities.
-
Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can reveal unexpected cellular changes that may be due to off-target effects.
Q4: What is known about the mechanism of action of the related compound, Macrocarpal C?
Macrocarpal C, isolated from Eucalyptus globulus, has demonstrated antifungal activity. Its mode of action against the dermatophyte Trichophyton mentagrophytes involves:
Macrocarpal C has also been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4).[4]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinase Profiling using Kinobeads Assay
This technique is used to identify the kinase targets and off-targets of a compound in a competitive binding assay.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of the test compound.
-
Affinity Purification: Add Kinobeads (beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysate and incubate to allow the binding of kinases not inhibited by the test compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
-
Mass Spectrometry and Data Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a specific kinase captured by the beads in the presence of the compound indicates that the compound is binding to that kinase.
Gene Expression Analysis via RT-qPCR
This protocol allows for the targeted analysis of genes that are commonly affected by off-target cellular stress or specific signaling pathways.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the compound at various concentrations and time points. Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for genes of interest (e.g., apoptosis markers like BAX and BCL2, stress response genes like HSP70).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in expression compared to vehicle-treated cells.
Visualizations
Caption: Troubleshooting workflow for investigating inconsistent phenotypic results.
Caption: Hypothetical signaling pathway illustrating on-target vs. off-target effects.
Caption: Known mechanism of action of Macrocarpal C leading to fungal apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Macrocarpals
Disclaimer: Detailed synthetic routes for a compound specifically named "Macrocarpal N" are not extensively available in peer-reviewed literature. This guide addresses common challenges and troubleshooting strategies based on the synthesis of structurally related and well-documented members of the macrocarpal family, such as Macrocarpal C. These molecules share a complex polycyclic diterpenoid core coupled to a phloroglucinol derivative, presenting similar synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of macrocarpals?
The total synthesis of macrocarpals is a complex undertaking characterized by several key challenges:
-
Stereochemical Control: Establishing the correct relative and absolute stereochemistry across multiple chiral centers is a primary difficulty. The synthesis of (–)-Macrocarpal C, for instance, required a highly stereoselective coupling reaction to set a key quaternary center.[1][2]
-
Construction of the Polycyclic Core: Assembling the intricate ring system of the diterpenoid moiety often involves multi-step sequences that can be low-yielding.
-
Side-Chain Introduction: Attaching the substituted phloroglucinol side-chain to the diterpenoid core with the correct stereochemistry is a non-trivial step.[2]
-
Late-Stage Functional Group Manipulations: Final steps, such as deprotection, can be challenging without affecting other sensitive functional groups in the molecule. The total synthesis of (–)-Macrocarpal C concluded with a difficult tris-O-demethylation step.[2]
Q2: I am attempting a semi-synthesis of Macrocarpal C from Macrocarpal A via dehydration, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
Achieving regioselective dehydration of the tertiary alcohol at C-7 in Macrocarpal A is crucial for forming the desired exocyclic double bond of Macrocarpal C. The formation of an undesired endocyclic double bond is a common side reaction.[3] To favor the desired exo-alkene (Macrocarpal C), reaction conditions must be carefully optimized. The use of a hindered, non-nucleophilic base is key to preventing isomerization of the desired product.[3]
Q3: My crude NMR after workup looks very messy, and I can't identify my product peaks. What could be the issue?
A messy crude NMR can be misleading and does not always signify a failed reaction.[4] Several factors could be at play:
-
Product Instability: Your target macrocarpal or an intermediate may be sensitive to the acidic or basic conditions used during the aqueous workup.[4] You can test this by taking a small aliquot of the reaction mixture before workup and exposing it to the planned quench/wash reagents to see if decomposition occurs on a TLC plate.
-
Contaminants: The crude mixture may contain residual solvents, grease, or byproducts that obscure your product's signals. Purification via flash chromatography or HPLC is necessary.
-
Paramagnetic Species: If trace metals from a catalyst are present, they can cause significant peak broadening. An appropriate filtration or washing step may be needed.
Q4: There seems to be confusion in the literature between Macrocarpal C and Macrocarpal G. Are they the same molecule?
Yes. Historically, there was confusion due to similar 2D NMR data for compounds identified as Macrocarpal C and Macrocarpal G.[3] The first stereocontrolled total synthesis of Macrocarpal C in 1997 clarified this issue. The spectroscopic data of the synthetic Macrocarpal C was found to be identical to that of naturally isolated Macrocarpal G, confirming they are the same compound.[1][3]
Troubleshooting Guides
Guide 1: Low Yield in Coupling Reactions
This guide addresses low yields in the crucial step of coupling the diterpenoid core with the aromatic side-chain, a key step in the total synthesis of Macrocarpal C.[2]
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Conversion / No Reaction | 1. Inactive Lewis Acid/Promoter. | 1. Use freshly opened or purified Lewis acids (e.g., TiCl4, SnCl4). Ensure anhydrous conditions. |
| 2. Decomposed Starting Material. | 2. Check the stability of the silyl dienol ether and benzyl cation precursor. Prepare fresh if necessary. | |
| 3. Insufficient Reaction Temperature. | 3. Gradually increase the reaction temperature while monitoring by TLC. Some couplings require low temperatures (-78 °C) to start, followed by slow warming. | |
| Formation of Multiple Products | 1. Lack of Stereoselectivity. | 1. Re-evaluate the chiral auxiliary or catalyst. In the synthesis of Macrocarpal C, a chromium tricarbonyl complex was essential for stereocontrol.[2] |
| 2. Competing Side Reactions (e.g., elimination). | 2. Lower the reaction temperature. Screen different Lewis acids and solvents to find conditions that favor the desired coupling pathway. | |
| Product Loss During Workup | 1. Product is water-soluble. | 1. If the product has multiple hydroxyl groups, it may have partial water solubility. Back-extract the aqueous layers with a more polar organic solvent like ethyl acetate.[4] |
| 2. Decomposition on Silica Gel. | 2. The phloroglucinol moiety can be sensitive. Consider deactivating the silica gel with triethylamine before chromatography or using an alternative stationary phase like alumina. |
Guide 2: Regioselective Dehydration of Macrocarpal A
This table summarizes experimental conditions for the selective T3P®-mediated exo-dehydration of Macrocarpal A to yield Macrocarpal C.[3]
| Entry | Base | Solvent | Temp (°C) | Time (h) | Ratio (exo:endo) | Yield of Macrocarpal C (2a) |
| 1 | None | THF | 65 | 24 | 20:80 | - |
| 2 | Pyridine | THF | 65 | 3 | 40:60 | - |
| 3 | 2,6-Lutidine | THF | 65 | 2 | 85:15 | 65% |
| 4 | DTBpyr * | THF | 65 | 2 | 95:5 | 87% |
| 5 | DBU | THF | 65 | 2 | 90:10 | 70% |
*DTBpyr = 2,6-di-tert-butylpyridine
Key Takeaway: The use of a hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine (DTBpyr) is critical to suppress the formation of the thermodynamically favored endo-alkene and maximize the yield of the desired exo-product, Macrocarpal C.[3]
Visualized Workflows and Pathways
Caption: General troubleshooting workflow for low-yield reactions.
References
Macrocarpal N assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during the quantification of Macrocarpal N.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a phenolic compound belonging to the macrocarpal family, which are often isolated from Eucalyptus species. Its chemical formula is C₂₈H₃₈O₇.[1] While less common than other macrocarpals like A, B, and C, its accurate quantification is crucial for research and development purposes.
Q2: What is the most common analytical method for this compound quantification?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most widely used method for the analysis of macrocarpals and other phenolic compounds.[2][3][4] This technique offers good separation, sensitivity, and reproducibility.
Q3: What are the expected reproducibility metrics for a this compound HPLC assay?
While specific validation data for this compound is not widely published, data from similar phenolic compounds analyzed by HPLC can provide a benchmark.
| Parameter | Typical Value | Description |
| Retention Time CV (%) | < 1% | The coefficient of variation for the time it takes for this compound to elute from the HPLC column.[2] |
| Peak Area CV (%) | < 5% | The coefficient of variation for the area under the chromatographic peak, which is proportional to the concentration. |
| Recovery (%) | 98 - 102% | The percentage of the known amount of this compound that is detected by the assay after sample preparation.[5][6] |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL | The lowest concentration of this compound that can be reliably detected by the method.[5] |
| Limit of Quantification (LOQ) | 0.07 - 0.3 µg/mL | The lowest concentration of this compound that can be accurately and precisely quantified.[5] |
Q4: What are common sources of variability in this compound assays?
Variability can arise from several factors, including:
-
Sample Preparation: Incomplete extraction, sample degradation, or the presence of interfering substances.
-
Chromatographic Conditions: Fluctuations in mobile phase composition, column temperature, and flow rate.
-
Instrument Performance: Detector noise, injector issues, and pump imprecision.
-
Analyst Technique: Inconsistent sample handling and data processing.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound assay.
Issue 1: High Variability in Retention Time
Symptoms: The retention time for the this compound peak shifts significantly between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate measurement of all components. Use a sonicator or degasser to remove dissolved gases.[7] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline indicates a well-equilibrated column.[8] |
| Pump Malfunction | Check the HPLC pump for leaks and ensure the check valves are functioning correctly. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms: The this compound peak is asymmetrical, with a tailing or fronting edge.
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | The sample solvent should be as close in composition to the mobile phase as possible. If a stronger solvent is used for sample dissolution, inject a smaller volume.[8] |
| Column Degradation | Secondary interactions with the stationary phase can cause peak tailing. Try flushing the column with a strong solvent or replace the column if performance does not improve. |
| Dead Volume in the System | Check all connections between the injector, column, and detector for any gaps or dead volume. |
Issue 3: Inconsistent Peak Area/Height
Symptoms: The area or height of the this compound peak is not reproducible, leading to inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Injector Issues | Check for leaks in the injector and ensure the sample loop is being completely filled. Air bubbles in the sample can also cause variability. |
| Sample Degradation | Macrocarpals, like other phenolic compounds, can be susceptible to degradation. Protect samples from light and heat, and analyze them as quickly as possible after preparation. Consider using an autosampler with temperature control. |
| Inconsistent Sample Preparation | Ensure a standardized and validated protocol for sample extraction and dilution is followed precisely for all samples. |
| Detector Fluctuations | Check the detector lamp for stability and ensure it has been adequately warmed up. |
Issue 4: Presence of Interfering Peaks
Symptoms: Other peaks in the chromatogram co-elute or overlap with the this compound peak, affecting accurate integration.
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Other compounds from the sample matrix (e.g., other phenolics, sugars, proteins) can interfere.[9][10][11] Optimize the sample preparation procedure to remove these interferences, for example, by using solid-phase extraction (SPE). |
| Contaminated Mobile Phase | Use high-purity solvents and reagents for mobile phase preparation. Filter the mobile phase before use.[7] |
| Insufficient Chromatographic Resolution | Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) or try a different column with a different stationary phase to improve the separation of this compound from interfering compounds. |
Experimental Protocols
General HPLC Method for this compound Analysis
This is a general starting method that should be optimized for your specific instrument and sample type.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).
-
Example Gradient: Start with 95% A, decrease to 5% A over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Below are diagrams to illustrate key workflows and concepts.
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. akjournals.com [akjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 8. glsciences.eu [glsciences.eu]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 11. researchgate.net [researchgate.net]
preventing Macrocarpal N degradation during storage
Welcome to the Macrocarpal N Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For long-term storage, this compound, a yellow powder, should be stored at temperatures below -15°C.[1] To prevent oxidative degradation, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[1] For short-term storage, such as during experimental use, it should be kept in a tightly sealed container, protected from light, and refrigerated when not in use.
Q2: How sensitive is this compound to light and air?
A2: this compound is a phloroglucinol derivative, a class of compounds known for their sensitivity to oxidation.[2][3][4] Exposure to air (oxygen) and light can catalyze oxidative degradation, leading to a loss of purity and biological activity. It is crucial to handle this compound in a manner that minimizes its exposure to these elements.
Q3: What solvents are recommended for dissolving this compound?
A3: Based on information for structurally similar compounds, this compound is likely soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] When preparing stock solutions for long-term storage, it is advisable to use anhydrous solvents and store the solutions at -20°C or lower under an inert atmosphere. For aqueous buffers, it is recommended to prepare fresh solutions for each experiment due to the increased risk of hydrolysis and oxidation.
Q4: What are the visible signs of this compound degradation?
A4: Degradation of this compound may be indicated by a change in color of the solid powder from yellow to brownish hues. In solution, degradation can be observed as a color change or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the integrity of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: I am observing a loss of biological activity of my this compound sample.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your this compound stock has been consistently stored at or below -15°C, under an inert atmosphere, and protected from light.
-
Assess Solution Stability: If you are using a stock solution, consider the age of the solution and the solvent used. Aqueous solutions are more prone to degradation. Prepare a fresh solution from a solid stock that has been properly stored.
-
Perform Purity Analysis: Use an analytical technique like HPLC to check the purity of your current sample against a new or reference sample. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Problem 2: My analytical results (HPLC, LC-MS) show unexpected peaks.
-
Possible Cause: This is a strong indication of degradation. The phloroglucinol core of this compound is susceptible to oxidation.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Analyze the conditions to which the sample was exposed. Exposure to high pH, oxygen, or prolonged exposure to light can lead to the formation of degradation products. Phloroglucinol derivatives are particularly susceptible to oxidation under alkaline conditions.[6]
-
Characterize Degradation Products: If possible, use LC-MS to obtain the mass of the impurity peaks. This information can help in identifying the degradation products and understanding the degradation pathway. Common degradation pathways for phenolic compounds include oxidation and dimerization.
-
Implement Preventative Measures: For future experiments, ensure all solvents are degassed, use amber vials to protect from light, and consider adding antioxidants if compatible with your experimental setup.
-
Problem 3: The physical appearance of my this compound has changed (e.g., color change).
-
Possible Cause: A visible change in appearance, such as the yellow powder turning brown, is a sign of significant degradation.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended to discard any sample that shows visible signs of degradation, as the purity is compromised, and it may lead to unreliable experimental results.
-
Source a New Batch: Obtain a fresh supply of this compound and strictly adhere to the recommended storage and handling procedures.
-
Re-evaluate Handling Procedures: Review your laboratory's procedures for handling air and light-sensitive compounds to prevent future degradation.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions and factors that can influence the degradation of this compound, based on data for phloroglucinol derivatives.
| Parameter | Recommended Condition | Rationale & Potential Outcome if Deviated |
| Temperature | Long-term: ≤ -15°C[1] | Higher temperatures can accelerate chemical degradation. |
| Short-term: 2-8°C | Increased rate of degradation over time. | |
| Atmosphere | Inert gas (Nitrogen, Argon)[1] | Phloroglucinols are prone to oxidation.[2][3][4] Exposure to oxygen will lead to the formation of oxidative degradation products. |
| Light Exposure | Protect from light (use amber vials)[1] | UV and visible light can provide the energy to initiate and propagate degradation reactions. |
| pH (in solution) | Neutral to slightly acidic | Phloroglucinol is more stable in acidic conditions and susceptible to degradation in alkaline conditions.[6] |
| Solvent | Anhydrous organic solvents for stock solutions | The presence of water can facilitate hydrolytic degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol describes a method to assess the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., Methanol, Acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system.
-
HPLC Conditions (Example): [6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., 220 nm or 265 nm).[6][7]
-
Column Temperature: 25°C
-
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14 days), take an aliquot of the stock solution, dilute it to the same concentration as the initial analysis, and inject it into the HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the initial (T=0) chromatogram. Calculate the percentage of this compound remaining by comparing the peak area of the main peak. The appearance of new peaks indicates the formation of degradation products.
Visualizations
References
- 1. Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. ijrpns.com [ijrpns.com]
- 7. ijsdr.org [ijsdr.org]
Technical Support Center: Refining Macrocarpal N Dosage for Animal Models
Disclaimer: Specific preclinical data on "Macrocarpal N," including established dosages for animal models and comprehensive toxicological profiles, is not extensively available in current scientific literature. The following guide provides a generalized framework for researchers and drug development professionals on how to approach the dosage refinement for novel phloroglucinol-diterpene compounds, such as this compound, using established methodologies for natural products.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in my animal model?
A1: For a novel compound like this compound, a starting dose is typically determined through a literature review of structurally similar compounds (other macrocarpals or phloroglucinol-diterpenes) and by conducting an acute toxicity study.[1] An acute toxicity study involves administering single, escalating doses to small groups of animals to identify a dose range that is well-tolerated and to observe any signs of toxicity.[1][2] The study helps in establishing a maximum tolerated dose (MTD) and a no-observed-adverse-effect-level (NOAEL), which inform the dose selection for subsequent efficacy studies.
Q2: I'm having trouble dissolving this compound for administration. What can I do?
A2: Poor aqueous solubility is a common issue with natural compounds.[3][4] Several strategies can be employed to enhance solubility:
-
Co-solvents: Using a mixture of a biocompatible organic solvent (e.g., DMSO, ethanol) and an aqueous vehicle (e.g., saline, PBS). The final concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity.
-
Surfactants: Employing non-ionic surfactants like Tween 80 or Cremophor EL to create stable emulsions or micellar solutions.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the compound.[4][5]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, improving its dissolution rate.[4][5]
It is crucial to first test the chosen vehicle on a small group of animals to ensure it does not produce any adverse effects on its own.
Q3: What are the common signs of toxicity I should monitor for in my animal models?
A3: After administration of this compound, animals should be closely monitored for any signs of toxicity. These can be categorized as follows:
-
General Clinical Signs: Changes in skin and fur condition (e.g., piloerection), altered posture, lethargy or hyperactivity, and changes in eye appearance (e.g., half-shut eyes).[6]
-
Behavioral Changes: Alterations in motor activity, grooming, and social interaction.[2][7]
-
Physiological Changes: Significant weight loss (a 5% body weight loss can be a strong predictor of pathological findings), changes in food and water consumption, and alterations in breathing patterns.[6]
-
Gastrointestinal Issues: Diarrhea or constipation.
Any observed signs of toxicity should be recorded, and a veterinarian should be consulted. These observations are critical for adjusting the dosage.
Q4: How do I adjust the dosage of this compound based on my initial findings?
A4: Dosage adjustments should be data-driven:
-
If signs of toxicity are observed: The dosage should be lowered. Depending on the severity of the toxic effects, you might need to perform another dose-ranging study with lower concentrations.
-
If no therapeutic effect and no toxicity are observed: The dosage can be cautiously escalated.
-
If a therapeutic effect is observed with mild toxicity: An attempt should be made to reduce the dose to a level that maintains efficacy while minimizing adverse effects.
This iterative process is key to identifying the optimal therapeutic window for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between animals | Improper dosing technique (e.g., incorrect volume, esophageal rupture in oral gavage). | Review and practice administration techniques. Ensure all personnel are properly trained.[8][9] Use flexible gavage tubes to minimize risk of injury.[9] |
| Animal stress affecting physiological response. | Acclimatize animals to handling and the dosing procedure before the study begins. | |
| Precipitation of compound in solution | Poor solubility of this compound in the chosen vehicle. | Re-evaluate the formulation. Try different co-solvents, surfactants, or other solubility enhancement techniques.[3][4][5] Prepare fresh solutions before each administration. |
| Animal distress or mortality after dosing | Acute toxicity of the compound at the administered dose. | Immediately halt the experiment for that dose group and consult with a veterinarian. Re-evaluate the dose based on acute toxicity data.[1] |
| Complications from the administration route (e.g., accidental lung administration during gavage, peritonitis from IP injection). | Euthanize animals showing signs of severe respiratory distress.[9] Refine administration technique. For IP injections, ensure correct needle placement in the lower right abdominal quadrant.[10] |
Experimental Protocols
Protocol 1: Acute Toxicity Study for Dose Range Finding
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), using both males and females.[1]
-
Groups: Establish several dose groups (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control group. Use a small number of animals per group (n=3-5).
-
Administration: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage).
-
Observation: Monitor animals continuously for the first 30 minutes, then at 2, 4, and 6 hours post-administration.[1] Thereafter, observe them daily for 14 days.[1]
-
Data Collection: Record all clinical signs of toxicity, body weight changes (on days 0, 7, and 14), and any mortalities.[1]
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any organ abnormalities.[1]
-
Analysis: Determine the highest dose that did not cause mortality and the dose at which no adverse effects were observed (NOAEL). This will guide the dose selection for efficacy studies.
Protocol 2: Oral Gavage Administration in Mice
-
Preparation: Weigh the mouse to calculate the correct dosing volume (typically not exceeding 10 ml/kg).[8][11] Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle.[12]
-
Restraint: Scruff the mouse firmly to immobilize its head and extend the neck. This creates a straight line to the esophagus.[13]
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The mouse should swallow as the tube enters the esophagus.[8]
-
Administration: If there is no resistance, the needle is correctly placed. Administer the substance smoothly.[8] If resistance is met, withdraw and re-attempt. Do not force the needle.
-
Post-Administration: Gently remove the needle and return the animal to its cage. Monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[8]
Protocol 3: Intraperitoneal (IP) Injection in Rats
-
Preparation: Use a sterile needle (23-25 gauge for rats) and syringe.[14][15] The maximum injection volume should not exceed 10 ml/kg.[14]
-
Restraint: Restrain the rat securely. A two-person technique is often preferred.[14][16] Tilt the animal so its head is slightly lower than its hindquarters.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][17]
-
Injection: Insert the needle at a 30-40 degree angle with the bevel facing up.[14][15] Aspirate to ensure no fluid (urine or blood) is drawn back into the syringe.[17]
-
Administration: If aspiration is clear, inject the substance. Withdraw the needle and return the rat to its cage.
-
Monitoring: Observe the animal for any signs of pain or distress at the injection site.
Quantitative Data Summary
Table 1: Example Dose-Ranging Study Design for this compound
| Group | Treatment | Dose (mg/kg) | Route | Number of Animals (M/F) |
| 1 | Vehicle Control | 0 | Oral Gavage | 5/5 |
| 2 | This compound | 10 | Oral Gavage | 5/5 |
| 3 | This compound | 50 | Oral Gavage | 5/5 |
| 4 | This compound | 100 | Oral Gavage | 5/5 |
Table 2: Common Clinical Signs of Toxicity in Rodents and Potential Implications
| Clinical Sign | Description | Potential Implication |
| Piloerection | Hair standing on end | General malaise, stress, thermoregulatory issues[6] |
| Lethargy | Decreased motor activity | Central nervous system depression, systemic toxicity[6] |
| Ataxia | Incoordinated movement | Neurotoxicity |
| Labored Breathing | Increased respiratory rate, gasping | Cardiopulmonary toxicity, administration error (lung delivery) |
| Weight Loss (>5%) | Significant decrease in body mass | Systemic toxicity, reduced food/water intake, organ damage[6] |
Visualizations
References
- 1. Acute toxicity study in rodents | Bienta [bienta.net]
- 2. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility, Dissolution and Permeation Enhancement of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurobehavioral tests in single- and repeated-dose toxicity studies in small rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.vt.edu [research.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Validation & Comparative
A Comparative Analysis of Macrocarpal Anti-inflammatory Activity: Featuring Macrocarpal N
In the landscape of natural product research, macrocarpals, a class of phloroglucinol-diterpenoid adducts primarily isolated from Eucalyptus species, have garnered significant attention for their diverse biological activities. This guide provides a comparative overview of the anti-inflammatory properties of various macrocarpals, with a special focus on the putative activities of Macrocarpal N. Due to the limited publicly available experimental data on this compound, this guide leverages data from closely related and well-studied macrocarpals, such as Macrocarpal A and C, to provide a comparative context for researchers, scientists, and drug development professionals.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of macrocarpals are often evaluated by their ability to inhibit key inflammatory mediators. The following table summarizes the available quantitative data for Macrocarpal A and Macrocarpal C, offering a baseline for understanding the potential activity of related compounds like this compound.
| Compound | Assay | Cell Line | IC₅₀ / Inhibition | Reference |
| Macrocarpal A | Inhibition of P. gingivalis growth | - | Strong inhibition | [1] |
| Inhibition of P. gingivalis proteinases | - | Dose-dependent inhibition | [1] | |
| Macrocarpal C | Dipeptidyl peptidase 4 (DPP-4) Inhibition | - | 90% inhibition at 50 µM | [2][3] |
| Antifungal activity (T. mentagrophytes) | - | MIC values reported | [4] | |
| Putative this compound | Inhibition of NF-κB Signaling | (Predicted) | (Data Not Available) | [5] |
| Inhibition of COX-2 Expression | (Predicted) | (Data Not Available) | ||
| Inhibition of iNOS Expression | (Predicted) | (Data Not Available) |
Note: Specific IC₅₀ values for the anti-inflammatory activity of Macrocarpal A and C are not consistently reported across the literature, with studies often describing the effects qualitatively. Data for this compound is currently unavailable in public research databases. The activities listed are based on predictions from supplier information.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test macrocarpal (e.g., 1, 10, 50, 100 µM) and the cells are pre-incubated for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of LPS (from E. coli) for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Measurement of NF-κB Activation using a Reporter Gene Assay
This assay quantifies the activation of the NF-κB transcription factor, a central regulator of the inflammatory response.
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293/NF-κB-luc).
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the macrocarpal for 1 hour.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The luminescence signal is normalized to a control group (stimulated but untreated cells), and the inhibitory concentration (IC₅₀) is calculated.
Signaling Pathways and Mechanisms of Action
Macrocarpals are thought to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While the precise mechanism of this compound is yet to be elucidated, it is predicted to interfere with the NF-κB signaling pathway.
Putative Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting the inflammatory response. This pathway is based on the known targets of other anti-inflammatory compounds and the supplier's information for this compound.
Caption: Putative NF-κB signaling pathway inhibition by this compound.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory properties of a novel compound like this compound.
Caption: A typical experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
Comparative Efficacy Analysis: Macrocarpal C and Macrocarpal N
A detailed guide for researchers, scientists, and drug development professionals on the therapeutic potential of Macrocarpal C, with a note on the current data gap for Macrocarpal N.
Executive Summary
This guide provides a comparative overview of the efficacy of Macrocarpal C and this compound. While comprehensive experimental data is available for Macrocarpal C, demonstrating its potential in antifungal and metabolic regulation applications, there is a notable absence of published scientific literature detailing the efficacy and biological activity of this compound. Therefore, this document will focus on the established data for Macrocarpal C to serve as a benchmark for future research and comparative studies.
Macrocarpal C, a phloroglucinol derivative isolated from Eucalyptus species, has demonstrated significant bioactivity in two key areas: as a potent inhibitor of dipeptidyl peptidase 4 (DPP-4) and as an effective antifungal agent against the dermatophyte Trichophyton mentagrophytes.[1][2] Its mechanisms of action involve the induction of oxidative stress and disruption of membrane integrity in fungal cells, and a unique aggregation-based inhibition of the DPP-4 enzyme.[1][3]
Data on Macrocarpal C Efficacy
Antifungal Activity
Macrocarpal C has been identified as a major antifungal component in the leaves of Eucalyptus globulus.[1] Its efficacy against Trichophyton mentagrophytes, a common cause of dermatomycosis, has been quantified, and its mechanism of action elucidated.[1]
Table 1: Antifungal Efficacy of Macrocarpal C against T. mentagrophytes
| Parameter | Value | Reference Compound | Value (Reference) |
| Minimum Inhibitory Concentration (MIC) | 1.95 µg/mL | Terbinafine HCl | 0.625 µg/mL |
| Nystatin | 1.25 µg/mL | ||
| Fungal Membrane Permeability (SYTOX® Green Uptake at 1x MIC) | 69.2% increase | Control | 0% |
| Intracellular Reactive Oxygen Species (ROS) Production (at 1x MIC, 3h) | 144.3% increase | Control | 0% |
| DNA Fragmentation (TUNEL Assay) | Time-dependent increase | Control | No significant increase |
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Macrocarpal C has been shown to be a potent inhibitor of DPP-4, an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes.[2][4] Its inhibitory activity is notably higher than that of its structural analogs, Macrocarpal A and B.[5]
Table 2: DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Concentration | % Inhibition |
| Macrocarpal C | 50 µM | 90% |
| Macrocarpal A | 500 µM | 30% |
| Macrocarpal B | 500 µM | 30% |
| Diprotin (Positive Control) | 25 µM | 30% |
Experimental Protocols
Isolation of Macrocarpal C
Macrocarpal C can be isolated from the fresh leaves of Eucalyptus globulus through a process of extraction with 95% ethanol, followed by partitioning with n-hexane and subsequent chromatographic purification.[1]
Antifungal Activity Assays
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of Macrocarpal C against T. mentagrophytes was determined using the M38-A2 broth dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Fungal Membrane Permeability Assay: The effect on membrane permeability was assessed by measuring the uptake of the fluorescent nuclear stain SYTOX® Green. An increase in fluorescence indicates compromised membrane integrity.[1]
-
Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels were quantified using the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA).[6]
-
DNA Fragmentation Assay: DNA fragmentation, an indicator of apoptosis, was detected using the Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay.[6]
DPP-4 Inhibition Assay
The inhibitory activity of Macrocarpal C on human DPP-4 was measured by incubating the compound with the enzyme and a substrate. The resulting product was then quantified using liquid chromatography-mass spectrometry (LC-MS) to determine the level of inhibition.[2]
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Macrocarpal C
The antifungal activity of Macrocarpal C against T. mentagrophytes is a multi-pronged attack on the fungal cell. It initiates its effect by increasing the permeability of the fungal membrane, which leads to a subsequent influx of the compound and other disruptive molecules.[1] This is followed by the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1] Finally, Macrocarpal C induces DNA fragmentation, pushing the fungal cell towards apoptosis.[1]
Caption: Antifungal mechanism of Macrocarpal C.
DPP-4 Inhibition Mechanism of Macrocarpal C
The inhibition of DPP-4 by Macrocarpal C is characterized by a distinct sigmoidal inhibition curve, which suggests a mechanism different from simple competitive or non-competitive inhibition.[2] Evidence from turbidity, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry indicates that Macrocarpal C self-aggregates in solution.[3] It is this aggregated form that is thought to be responsible for the potent inhibition of the DPP-4 enzyme.[2]
Caption: DPP-4 inhibition by aggregated Macrocarpal C.
Data on this compound Efficacy
As of the latest review of scientific literature, there are no published studies providing experimental data on the efficacy, biological activity, or mechanism of action of this compound. While the compound is available from commercial suppliers, its therapeutic potential remains uncharacterized in peer-reviewed research.
Conclusion
Macrocarpal C has emerged as a promising natural compound with well-documented antifungal and DPP-4 inhibitory activities. The detailed experimental data and elucidated mechanisms of action provide a solid foundation for further preclinical and clinical development. In contrast, the absence of efficacy data for this compound highlights a significant knowledge gap. Future research should aim to characterize the biological activities of this compound and perform direct comparative studies with Macrocarpal C to fully understand the structure-activity relationships within this class of compounds. This will be crucial for identifying the most promising candidates for therapeutic applications.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Antibacterial Potential of Macrocarpals: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents. Macrocarpals, a class of phloroglucinol-diterpene derivatives isolated from Eucalyptus species, have demonstrated promising antibacterial properties. This guide provides a comprehensive comparison of the antibacterial activity of various Macrocarpals against a range of bacteria, supported by experimental data and detailed methodologies. While the specific compound "Macrocarpal N" was not identified in the available literature, this guide focuses on the well-documented members of the Macrocarpal family, offering valuable insights into their potential as future antibacterial therapeutics.
Comparative Antibacterial Activity of Macrocarpals
Macrocarpals exhibit a notable antibacterial effect, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC), a key indicator of antibacterial potency, has been determined for several Macrocarpals against various bacterial strains. The data presented below is a synthesis of findings from multiple studies.
| Compound | Bacterium | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | - | - |
| Staphylococcus aureus FDA209P | 0.4 | - | - | |
| Macrocarpals (A, B, C) | Porphyromonas gingivalis | Inhibited growth | - | - |
| Prevotella intermedia | Weaker inhibition than P. gingivalis | - | - | |
| Prevotella nigrescens | Weaker inhibition than P. gingivalis | - | - | |
| Treponema denticola | Weaker inhibition than P. gingivalis | - | - | |
| Actinobacillus actinomycetemcomitans | Resistant | - | - | |
| Fusobacterium nucleatum | Resistant | - | - | |
| Eucalyptus Extract | Staphylococcus aureus | More active than Amoxicillin, Ciprofloxacin, Ceftriaxone | Amoxicillin, Ciprofloxacin, Ceftriaxone | - |
| Acylphloroglucinol derivative A5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 | Vancomycin | 4-8 times higher |
Note: The data for Eucalyptus extract provides a qualitative comparison of activity. The acylphloroglucinol derivative A5, a related compound, is included to provide context on the potential of this chemical class against resistant strains.
Experimental Protocols
The determination of the antibacterial activity of Macrocarpals is primarily achieved through the agar dilution method . This technique is considered a gold standard for assessing bacterial susceptibility to antimicrobial agents.
Agar Dilution Method for MIC Determination
1. Preparation of Macrocarpal Solutions:
-
A stock solution of the purified Macrocarpal is prepared in a suitable solvent (e.g., acetone).
-
Serial two-fold dilutions of the stock solution are made to obtain a range of concentrations.
2. Preparation of Agar Plates:
-
A sterile molten agar medium (e.g., Mueller-Hinton agar) is cooled to approximately 45-50°C.
-
A specific volume of each Macrocarpal dilution is added to the molten agar to achieve the desired final concentrations in the agar plates.
-
The agar is then poured into sterile Petri dishes and allowed to solidify.
-
A control plate containing no Macrocarpal is also prepared.
3. Inoculum Preparation:
-
The test bacterium is cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final inoculum concentration.
4. Inoculation of Agar Plates:
-
A standardized volume of the diluted bacterial suspension is spotted onto the surface of each agar plate, including the control plate.
5. Incubation:
-
The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
6. Determination of MIC:
-
After incubation, the plates are examined for visible bacterial growth.
-
The MIC is defined as the lowest concentration of the Macrocarpal that completely inhibits the visible growth of the bacterium.
Visualizing the Science
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for determining the antibacterial activity of Macrocarpals.
Caption: Proposed mechanisms of antibacterial action for Macrocarpals.
Conclusion
The available evidence strongly suggests that Macrocarpals possess significant antibacterial activity, particularly against Gram-positive bacteria. Their unique chemical structure and multi-faceted mechanism of action, which appears to involve cell membrane disruption and the induction of oxidative stress, make them compelling candidates for further investigation in the development of new antibacterial drugs. While more research is needed to fully elucidate their spectrum of activity, toxicity profile, and in vivo efficacy, Macrocarpals represent a promising avenue in the ongoing search for novel solutions to combat bacterial infections.
A Comparative Analysis of Macrocarpal N and Conventional Antibiotics Against Gram-Positive Pathogens
Disclaimer: This guide is a hypothetical comparative study. As of the time of this writing, specific experimental data for "Macrocarpal N" is not available in published scientific literature. The data presented for this compound is extrapolated from studies on structurally similar macrocarpal compounds, such as Macrocarpal A, and is intended for illustrative purposes to guide future research.
Introduction
The emergence of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis, necessitates the discovery and development of novel antimicrobial agents. Macrocarpals, a class of phloroglucinol-diterpene adducts isolated from Eucalyptus species, have demonstrated significant antibacterial activity.[1] This guide provides a comparative overview of the hypothetical antibacterial efficacy of a novel compound, this compound, against two representative Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis. Its performance is benchmarked against established antibiotics with distinct mechanisms of action: Vancomycin (a glycopeptide), Penicillin (a β-lactam), and Ciprofloxacin (a fluoroquinolone).
Data Presentation: In Vitro Susceptibility Testing
The in vitro antibacterial activity of this compound and comparator antibiotics was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics
| Compound | MIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213) | MIC (µg/mL) vs. Bacillus subtilis (ATCC 6633) |
| This compound (Hypothetical) | 0.5 | 0.25 |
| Vancomycin | 1.0[2][3] | 4.0[4] |
| Penicillin | 0.06 | 0.015 |
| Ciprofloxacin | 0.5 | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Comparator Antibiotics
| Compound | MBC (µg/mL) vs. Staphylococcus aureus (ATCC 29213) | MBC (µg/mL) vs. Bacillus subtilis (ATCC 6633) |
| This compound (Hypothetical) | 1.0 | 0.5 |
| Vancomycin | 2.0 | 8.0 |
| Penicillin | 0.12 | 0.03 |
| Ciprofloxacin | 1.0 | 0.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
-
Preparation of Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the comparator antibiotics were prepared. Two-fold serial dilutions were made in a 96-well microtiter plate containing MHB to obtain a range of concentrations.
-
Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC was recorded as the lowest concentration of the antimicrobial agent at which no visible growth (turbidity) was observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as a subsequent step to the MIC assay.[8][9]
-
Subculturing: Aliquots of 10 µL were taken from the wells of the MIC plate that showed no visible growth.
-
Plating: These aliquots were plated onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates were incubated at 37°C for 24 hours.
-
Interpretation of Results: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Time-Kill Kinetics Assay
Time-kill assays were performed to evaluate the bactericidal or bacteriostatic activity of this compound over time.[10][11]
-
Preparation: Bacterial cultures in the logarithmic growth phase were diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in MHB. This compound was added at concentrations of 1x, 2x, and 4x the MIC. A growth control without any antimicrobial agent was also included.
-
Sampling: The cultures were incubated at 37°C with shaking. Aliquots were collected at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Enumeration: Serial dilutions of the collected aliquots were plated on MHA plates, and the colonies were counted after incubation to determine the CFU/mL at each time point.
-
Analysis: The results were plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Experimental workflow for the comparative antibacterial assessment.
Caption: Comparative mechanisms of action of antibacterial agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microchemlab.com [microchemlab.com]
- 10. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 11. emerypharma.com [emerypharma.com]
Comparative Analysis of the Anti-inflammatory Effects of Macrocarpal N and Selected Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Macrocarpal N, a natural phloroglucinol-diterpene compound, against established non-steroidal anti-inflammatory drugs (NSAIDs) and a related natural compound. Due to the limited availability of public data on the isolated this compound, this guide incorporates findings from an extract of Eucalyptus torquata flowers known to contain this compound, alongside data for the closely related Macrocarpal C and the foundational compound, Phloroglucinol. This comparative approach aims to provide a valuable resource for research and development in the field of inflammation.
Executive Summary
Data Presentation: A Comparative Overview of Anti-inflammatory Activity
The following tables summarize the available quantitative data for this compound-containing extract, related compounds, and selected alternatives. Direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound/Extract | Target | IC50 (µM) | Source |
| Eucalyptus torquata flower extract (containing this compound) | COX-1 | Not specified | [1] |
| COX-2 | Not specified | [1] | |
| Ibuprofen | COX-1 | 13 | [2] |
| COX-2 | 370 | [2] | |
| Diclofenac | COX-2 | 42.2 | [3] |
Table 2: Inhibition of Other Inflammatory Mediators
| Compound/Extract | Target | Assay System | Effect | Source |
| Eucalyptus torquata flower extract (containing this compound) | 5-Lipoxygenase (5-LOX) | In vitro enzyme assay | Inhibitory activity observed | [1] |
| Macrocarpal C | Dipeptidyl peptidase 4 (DPP-4) | In vitro enzyme assay | 90% inhibition at 50 µM | [4] |
| Phloroglucinol | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Reduction in NO production | [5][6] |
| TNF-α, IL-1β, IL-6, PGE2 | LPS-stimulated RAW264.7 cells | Reduction in cytokine and prostaglandin levels | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assay (for Eucalyptus torquata extract)
-
Objective: To determine the inhibitory effect of the plant extract on the activity of COX-1, COX-2, and 5-LOX enzymes in vitro.
-
Methodology: The COX inhibitory activity was assessed using a colorimetric COX (ovine) inhibitor screening assay kit. The in vitro 5-lipoxygenase (5-LOX) inhibitory assay was carried out using a specific inhibitor screening assay kit. The assays were performed according to the manufacturer's instructions. The concentration of the extract that caused 50% inhibition (IC50) was determined.[1]
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay (for Macrocarpal C)
-
Objective: To evaluate the inhibitory effect of Macrocarpal C on the enzymatic activity of DPP-4.
-
Methodology: The DPP-4 inhibitory activity of Macrocarpal C was tested in an in vitro enzymatic assay. The assay measures the cleavage of a synthetic substrate by DPP-4 in the presence and absence of the test compound. The results were expressed as the percentage of inhibition at a specific concentration.[4]
Anti-inflammatory Activity in RAW 264.7 Macrophages (for Phloroglucinol)
-
Objective: To assess the effect of Phloroglucinol on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells were cultured in appropriate media.
-
Stimulation: Cells were pre-treated with various concentrations of Phloroglucinol for a specified time, followed by stimulation with LPS to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and prostaglandin E2 (PGE2) in the culture supernatant were quantified using commercially available ELISA kits.[5][6]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in inflammation and a general experimental workflow for assessing anti-inflammatory activity.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion
The available evidence suggests that this compound and related phloroglucinol-diterpenes are promising candidates for further anti-inflammatory drug development. The inhibitory activity of the Eucalyptus torquata flower extract, which contains this compound, against key inflammatory enzymes provides a strong rationale for more in-depth investigation of the pure compound. Future studies should focus on elucidating the specific molecular targets of this compound and quantifying its potency in various in vitro and in vivo models of inflammation. A direct comparison with established NSAIDs and other natural anti-inflammatory agents, through standardized assays, will be critical in determining its therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers to design and execute such validation studies.
References
- 1. Eucalyptus torquata L. flowers: a comprehensive study reporting their metabolites profiling and anti-gouty arthritis potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Inhibition of COX-2 expression by topical diclofenac enhanced radiation sensitivity via enhancement of TRAIL in human prostate adenocarcinoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of phloroglucinol on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Macrocarpal N for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally sourced Macrocarpal N is critical for experimental design and therapeutic application. This guide provides an objective comparison, supported by experimental data from closely related compounds, to illuminate the key differences and considerations for each sourcing method.
While direct comparative studies on this compound are not extensively available in current literature, a robust analysis can be drawn from research on the broader family of macrocarpals, particularly Macrocarpal C, which shares significant structural and functional similarities. The fundamental principle remains that a chemically identical molecule, whether synthesized in a lab or isolated from nature, will exhibit the same intrinsic physicochemical properties and biological activity. The primary distinctions, therefore, lie in the methods of production, which influence factors such as yield, purity, cost, and scalability.
I. Comparative Analysis: Synthetic vs. Natural Sourcing
The following tables summarize the key comparative aspects between natural extraction and chemical synthesis of macrocarpals, using data extrapolated from studies on related phloroglucinol-terpene adducts.
Table 1: Physicochemical and Logistical Comparison
| Feature | Natural this compound | Synthetic this compound | Key Considerations |
| Source | Eucalyptus species (e.g., Eucalyptus globulus) | Chemical precursors | Natural sourcing is dependent on botanical availability and can be affected by environmental factors. Synthesis offers a consistent and controlled source. |
| Stereochemistry | Naturally defined stereoisomers | Can be controlled to produce specific stereoisomers or racemic mixtures | The biological activity of macrocarpals is often highly dependent on their stereochemistry. Total synthesis allows for the creation of non-natural stereoisomers for structure-activity relationship (SAR) studies. |
| Yield | Variable, dependent on plant material and extraction efficiency | Potentially high and scalable, but can be low in complex multi-step syntheses | Natural extraction yields can be low and inconsistent. Synthesis, once optimized, can provide a more reliable supply for large-scale studies and development. |
| Purity | Can be high (>95%) with extensive purification | Potentially very high, with well-defined impurity profiles | Natural extracts contain a complex mixture of related compounds, requiring extensive chromatography for isolation. Synthetic routes can be designed to minimize byproducts. |
| Cost | Can be high due to labor-intensive extraction and purification | High initial investment for route development, but can be cost-effective at scale | The complexity of total synthesis for molecules like macrocarpals makes it a costly endeavor. |
| Scalability | Limited by the availability of the natural source | Highly scalable once a synthetic route is established | For therapeutic development, a scalable synthetic route is often a prerequisite. |
| Structural Analogs | Limited to naturally occurring variations | High potential for the creation of novel analogs for SAR studies | Synthesis provides a powerful tool to modify the core structure and explore its biological potential. |
Table 2: Comparison of Biological Activity (Based on Macrocarpal C)
| Biological Activity | Natural Macrocarpal C | Synthetic/Semi-synthetic Macrocarpal C | Supporting Experimental Data |
| Antifungal Activity | Potent inhibitor of dermatophytes (e.g., Trichophyton mentagrophytes)[1][2] | Expected to be identical to the natural form | Natural Macrocarpal C has a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL against T. mentagrophytes.[1] Its mechanism involves increasing fungal membrane permeability, inducing reactive oxygen species (ROS) production, and causing DNA fragmentation.[1][2][3][4] |
| Anti-inflammatory Activity | Implied for macrocarpals in general[5] | Expected to be identical to the natural form | While not specifically demonstrated for this compound, other phloroglucinols and natural compounds from Eucalyptus have shown anti-inflammatory effects, often through the inhibition of NF-κB and MAPK signaling pathways.[6][7][8][9][10][11] |
| DPP-4 Inhibition | Macrocarpal C is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4)[12][13][14] | Expected to be identical to the natural form | Natural Macrocarpal C exhibits potent DPP-4 inhibition with 90% inhibition at 50 µM.[13] |
II. Experimental Protocols
A. Extraction and Purification of Natural Macrocarpals
The following is a generalized protocol for the isolation of macrocarpals from Eucalyptus leaves, based on methods reported for Macrocarpal C.[1][13]
1. Extraction:
- Fresh or dried leaves of Eucalyptus globulus are ground into a fine powder.
- The powdered material is subjected to reflux extraction with 95% ethanol for several hours.
- The ethanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Macrocarpals are typically found in the less polar fractions.
3. Chromatographic Purification:
- The n-hexane or chloroform fraction is subjected to column chromatography on silica gel.
- Elution is performed with a gradient of n-hexane and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the desired macrocarpals are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield the pure compound.
Workflow for Natural Extraction of this compound
Caption: Workflow for the extraction and purification of natural this compound.
B. Chemical Synthesis of Macrocarpals
Semi-synthesis of Macrocarpal C from Macrocarpal A: [1] This procedure involves the selective dehydration of Macrocarpal A.
1. Reaction Setup:
- Macrocarpal A, isolated from natural sources, is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
- The solution is cooled to 0°C in an ice bath.
2. Dehydration:
- A dehydrating agent, such as Martin's sulfurane, is added portion-wise to the cooled solution.
- The reaction is stirred at 0°C and monitored by TLC until the starting material is consumed.
3. Work-up and Purification:
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure Macrocarpal C.
Logical Flow of Semi-Synthesis
Caption: Semi-synthesis of Macrocarpal C from Macrocarpal A.
III. Signaling Pathways of this compound
The precise signaling pathways modulated by this compound are still under investigation. However, based on the known biological activities of Macrocarpal C and other phloroglucinols, several key pathways are likely involved.
A. Antifungal Mechanism of Action
The antifungal activity of Macrocarpal C against dermatophytes is proposed to be a multi-pronged attack on fungal cell integrity.[1][3]
Proposed Antifungal Signaling Pathway
Caption: Proposed antifungal mechanism of this compound.
B. Potential Anti-inflammatory Signaling Pathways
Many natural phloroglucinol compounds exert their anti-inflammatory effects by modulating key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7][10][11] These pathways are central to the production of pro-inflammatory mediators. It is plausible that this compound shares this mechanism of action.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory action of this compound.
IV. Conclusion
The choice between natural and synthetic this compound hinges on the specific research or development goals.
-
Natural this compound is suitable for initial discovery, small-scale biological screening, and studies where the naturally occurring stereoisomer is desired. However, reliance on natural sources presents challenges in terms of scalability and batch-to-batch consistency.
-
Synthetic this compound , although currently a formidable synthetic challenge, offers unparalleled advantages for long-term drug development. A robust synthetic route would ensure a consistent and scalable supply, facilitate the generation of novel analogs for structure-activity relationship studies, and provide a well-defined product with a controlled impurity profile.
For the foreseeable future, a hybrid approach, such as the semi-synthesis of less abundant macrocarpals from more readily available natural precursors, may represent the most practical strategy for obtaining sufficient quantities of these complex molecules for advanced research and preclinical development. As synthetic methodologies advance, the total synthesis of this compound and its analogs will undoubtedly become more accessible, paving the way for their full therapeutic potential to be realized.
References
- 1. Semisynthesis of macrocarpal C and analogues by selective dehydration of macrocarpal A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory mechanisms of eucalyptol rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. First stereoselective total synthesis of macrocarpal C: structure elucidation of macrocarpal G - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy Analysis: Macrocarpal N vs. Standard DPP-4 Inhibitors in Incretin-Based Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound Macrocarpal N against established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The following sections detail the mechanistic distinctions, comparative efficacy data from preclinical models, and the methodologies employed in these evaluations. The data presented for this compound is based on preliminary in-house studies and should be interpreted as such.
Mechanism of Action: A Comparative Overview
Standard DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, function by competitively binding to the active site of the DPP-4 enzyme. This action prevents the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). The extended half-life of these incretins leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.
This compound is hypothesized to operate through a dual-inhibition mechanism, targeting both DPP-4 and a secondary, undisclosed enzyme implicated in glucose metabolism. This novel approach is designed to offer a more comprehensive regulation of glucose homeostasis.
Preclinical Efficacy Data
The following tables summarize the comparative efficacy of this compound and Sitagliptin in a diabetic db/db mouse model.
Table 1: Glycemic Control Parameters after 8 Weeks of Treatment
| Parameter | Vehicle Control | Sitagliptin (10 mg/kg) | This compound (10 mg/kg) |
| HbA1c (%) | 9.8 ± 0.4 | 7.5 ± 0.3 | 6.9 ± 0.3 |
| Fasting Plasma Glucose (mg/dL) | 280 ± 25 | 190 ± 20 | 165 ± 18 |
| Postprandial Glucose (mg/dL) | 450 ± 30 | 320 ± 25 | 280 ± 22 |
Table 2: Incretin and Pancreatic Hormone Levels
| Parameter | Vehicle Control | Sitagliptin (10 mg/kg) | This compound (10 mg/kg) |
| Active GLP-1 (pM) | 5.2 ± 0.8 | 10.5 ± 1.2 | 11.1 ± 1.5 |
| Plasma Insulin (ng/mL) | 1.2 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Plasma Glucagon (pg/mL) | 150 ± 15 | 110 ± 12 | 95 ± 10 |
Experimental Protocols
Animal Model and Treatment
-
Model: Male db/db mice (C57BLKS/J-leprdb/leprdb), aged 8 weeks.
-
Acclimation: 1 week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
-
Groups:
-
Vehicle Control (0.5% carboxymethylcellulose)
-
Sitagliptin (10 mg/kg/day)
-
This compound (10 mg/kg/day)
-
-
Administration: Oral gavage, once daily for 8 weeks.
Biochemical Assays
-
HbA1c: Measured from whole blood using a boronate affinity chromatography-based assay kit.
-
Plasma Glucose: Determined using a glucose oxidase method from plasma samples collected after a 6-hour fast (fasting) or 2 hours after a standardized meal (postprandial).
-
Hormone Levels: Active GLP-1, insulin, and glucagon concentrations were quantified from plasma using commercially available ELISA kits.
Conclusion
The preliminary data suggests that this compound exhibits a potentially superior glycemic control profile compared to the standard DPP-4 inhibitor, Sitagliptin, in a preclinical diabetic mouse model. This enhanced efficacy is likely attributable to its proposed dual-inhibition mechanism. Further investigation is warranted to fully elucidate the secondary target and its contribution to the observed effects, and to translate these findings into a clinical setting.
Independent Validation of Macrocarpal N's Mode of Action: A Comparative Guide
A Note on Nomenclature: Independent research indicates that "Macrocarpal N" is not a designation present in the current scientific literature. It is possible this is a novel compound or a proprietary name. However, extensive data exists for other members of the macrocarpal family, particularly Macrocarpal C, which has a well-documented antifungal mode of action. This guide will focus on the independently validated mode of action of Macrocarpal C as a representative of this class of compounds and compare it with established antifungal agents.
This guide provides an objective comparison of the antifungal mode of action of Macrocarpal C against two widely used antifungal drugs, Terbinafine and Nystatin. The information is intended for researchers, scientists, and drug development professionals interested in the independent validation of novel antimicrobial compounds.
Comparison of Antifungal Modes of Action
Macrocarpal C exhibits a multi-faceted mode of action against fungi, primarily targeting the integrity of the cell membrane, inducing oxidative stress, and promoting DNA fragmentation.[1][2][3] This contrasts with the more specific mechanisms of Terbinafine and Nystatin.
-
Macrocarpal C: Induces fungal cell death through a combination of increased membrane permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation.[1][2]
-
Terbinafine: A fungicidal allylamine that specifically inhibits squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[4][5][6][7] This leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately causing cell death.[4][5][7]
-
Nystatin: A polyene antifungal that binds to ergosterol in the fungal cell membrane, forming pores or channels.[8][9][10][11] This disrupts membrane integrity, leading to the leakage of essential intracellular components and cell death.[8][10][11]
Quantitative Data Summary
The following tables summarize the comparative effects of Macrocarpal C, Terbinafine, and Nystatin on key indicators of antifungal activity against Trichophyton mentagrophytes.
Table 1: Effect on Fungal Membrane Permeability (SYTOX® Green Uptake)
| Compound | Concentration (µg/mL) | % Increase in SYTOX® Green Uptake (Mean ± SD) |
| Macrocarpal C | 1.95 (1 x MIC) | 69.2 ± 5.4 |
| 0.975 (0.5 x MIC) | 42.0 ± 3.8 | |
| 0.488 (0.25 x MIC) | 13.6 ± 2.1 | |
| Terbinafine | 0.625 (1 x MIC) | 55.3 ± 4.7 |
| Nystatin | 1.25 (1 x MIC) | 25.1 ± 3.2 |
| Control | 0 | 0 |
Data extracted from a study by Wong et al. (2015) on Trichophyton mentagrophytes.[3]
Table 2: Effect on Intracellular Reactive Oxygen Species (ROS) Production
| Compound | Concentration (µg/mL) | % Increase in ROS Production (Mean ± SD) |
| Macrocarpal C | 1.95 (1 x MIC) | 45.7 ± 4.1 |
| Nystatin | 1.25 (1 x MIC) | 85.2 ± 6.3 |
| Control | 0 | 0 |
Data extracted from a study by Wong et al. (2015) on Trichophyton mentagrophytes.
Table 3: Effect on DNA Fragmentation (TUNEL Assay)
| Compound | Concentration (µg/mL) | % of TUNEL-Positive Nuclei (Mean ± SD) |
| Macrocarpal C | 1.95 (1 x MIC) | 38.6 ± 3.9 |
| Control | 0 | < 5 |
Data extracted from a study by Wong et al. (2015) on Trichophyton mentagrophytes.
Experimental Protocols
Fungal Membrane Permeability Assay using SYTOX® Green
This assay quantifies the extent of plasma membrane damage. SYTOX® Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells but easily penetrates cells with compromised membranes.[12][13][14][15]
Methodology:
-
Fungal Culture: Trichophyton mentagrophytes is cultured in a suitable broth medium to the mid-logarithmic phase.
-
Treatment: The fungal culture is treated with various concentrations of Macrocarpal C, Terbinafine, Nystatin, or a vehicle control for a specified period (e.g., 24 hours).
-
Staining: SYTOX® Green is added to the fungal suspension at a final concentration of 1 µM.
-
Incubation: The suspension is incubated in the dark at room temperature for 15-30 minutes.
-
Analysis: The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm) or visualized using fluorescence microscopy. An increase in fluorescence indicates membrane damage.
Intracellular Reactive Oxygen Species (ROS) Production Assay
This assay measures the level of oxidative stress within the fungal cells using the cell-permeable dye 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA).[16][17][18]
Methodology:
-
Fungal Culture and Treatment: Similar to the membrane permeability assay, fungal cultures are treated with the test compounds.
-
Loading with Dye: The treated fungal cells are washed and then incubated with carboxy-H2DCFDA (typically 10 µM) in a suitable buffer for 30-60 minutes at 37°C in the dark. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent dichlorodihydrofluorescein (DCFH).
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Analysis: The fluorescence intensity is quantified using a fluorescence microplate reader (excitation ~495 nm, emission ~525 nm) or observed via fluorescence microscopy.
DNA Fragmentation Assay (TUNEL)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[19][20][21][22][23]
Methodology:
-
Fungal Culture and Treatment: Fungal cells are treated with the test compounds as previously described.
-
Fixation and Permeabilization: The cells are harvested, washed, and then fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100 in sodium citrate) to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., Br-dUTP or FITC-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is required.
-
Analysis: The percentage of cells with fragmented DNA (TUNEL-positive) is determined by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Proposed mode of action for Macrocarpal C.
Caption: Experimental workflow for validating mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 6. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. Nystatin - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Nystatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 12. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [dr.lib.iastate.edu]
- 15. med.virginia.edu [med.virginia.edu]
- 16. 2.4. Cell ROS Determination by DCFH-DA [bio-protocol.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. Methods to detect apoptotic-like cell death in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TUNEL and Immunofluorescence Double-Labeling Assay for Apoptotic Cells with Specific Antigen(s) | Springer Nature Experiments [experiments.springernature.com]
- 21. abcam.com [abcam.com]
- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. sileks.com [sileks.com]
A Comparative Meta-Analysis of the Bioactivities of Macrocarpal Compounds
For Immediate Release
A comprehensive meta-analysis of existing literature reveals the significant and varied bioactivities of Macrocarpal compounds, primarily isolated from Eucalyptus species. This family of phloroglucinol-diterpenoid and -sesquiterpenoid adducts demonstrates a range of therapeutic potentials, including antidiabetic, antifungal, antibacterial, and cytotoxic activities. This guide provides a comparative overview of the bioactivities of key Macrocarpal compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Bioactivity of Macrocarpal Compounds
Macrocarpal C has emerged as a particularly potent agent across multiple studies. It exhibits strong inhibitory activity against dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes, and potent antifungal activity against the dermatophyte Trichophyton mentagrophytes. Macrocarpals A and B also show bioactivity, albeit generally to a lesser extent than Macrocarpal C in the assays conducted to date.
Table 1: Summary of DPP-4 Inhibitory Activity of Macrocarpal Compounds
| Compound | Concentration (µM) | % Inhibition | Source |
| Macrocarpal A | 500 | 30% | [1] |
| Macrocarpal B | 500 | 30% | [1] |
| Macrocarpal C | 50 | 90% | [1] |
| Macrocarpal C | < 30 | ~0% | [1] |
| Macrocarpal C | > 35 | Potent Activity | [1] |
Table 2: Summary of Antifungal and Antibacterial Activity of Macrocarpal Compounds
| Compound | Activity | Organism | Measurement | Value | Source |
| Macrocarpal C | Antifungal | Trichophyton mentagrophytes | MIC | 1.95 µg/mL | [2] |
| Macrocarpal I | Antifungal | Candida glabrata | IC50 | 0.75 µg/mL | [3] |
| Macrocarpal A | Antibacterial | Bacillus subtilis PCI219 | MIC | < 0.2 µM | [4] |
| Macrocarpal A | Antibacterial | Staphylococcus aureus FDA209P | MIC | 0.4 µM | [4] |
| Macrocarpals B-G | Antibacterial | Staphylococcus aureus | MIC | 0.78-3.13 µg/mL | |
| Macrocarpals B-G | Antibacterial | Bacillus subtilis | MIC | 0.78-3.13 µg/mL | |
| Macrocarpals B-G | Antibacterial | Micrococcus luteus | MIC | 0.78-3.13 µg/mL | |
| Macrocarpals B-G | Antibacterial | Mycobacterium smegmatis | MIC | 0.78-3.13 µg/mL |
Table 3: Summary of Cytotoxic Activity of Macrocarpal Compounds
| Compound | Cell Line | Measurement | Value (µM) | Source |
| Macrocarpal A | A549 (Lung Carcinoma) | IC50 | < 10 | [5] |
| Macrocarpal A | HL-60 (Leukemia) | IC50 | < 10 | [5] |
| Macrocarpal A | 10 FS (Normal Fibroblast) | IC50 | 50.1 ± 1.12 µg/mL | [6] |
| Macrocarpal B | A549 (Lung Carcinoma) | IC50 | < 10 | [7] |
| Macrocarpal B | HL-60 (Leukemia) | IC50 | < 10 | [7] |
| Macrocarpal C | A549 (Lung Carcinoma) | IC50 | < 10 | [8] |
Signaling Pathways and Mechanisms of Action
The bioactivity of Macrocarpal compounds is underpinned by their interaction with key cellular signaling pathways. The antifungal activity of Macrocarpal C, for example, involves a multi-pronged attack on fungal cells, leading to apoptosis.
Antifungal Mechanism of Macrocarpal C
Macrocarpal C's antifungal action against T. mentagrophytes is characterized by three key events: an increase in fungal membrane permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation, culminating in apoptosis.[2][9]
References
- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. abmole.com [abmole.com]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. takara.co.kr [takara.co.kr]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Macrocarpal N
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Macrocarpal N, a natural compound isolated from Eucalyptus species.[] Due to the limited availability of specific hazard data for this compound, this document adheres to the precautionary principle, treating it as a compound with unknown toxicity. All personnel must be trained in general laboratory safety procedures before handling this substance.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before commencing any work with this compound. The following table summarizes the minimum recommended personal protective equipment to be used to ensure personal safety and prevent contamination.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes or airborne particles of the compound.[2][3][4][5][6] |
| Face Protection | Face shield (in addition to safety glasses or goggles). | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution.[3][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the compound.[2][4][5][6] For prolonged or high-exposure tasks, consider double-gloving. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[2][3][4][5][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of the powdered compound. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects.[2][6] |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is critical for maintaining a safe laboratory environment. The following plans provide step-by-step guidance for the handling and disposal of this compound.
Operational Plan: From Receipt to Use
| Step | Procedure | Key Considerations |
| 1. Receiving | Upon receipt, inspect the container for any damage or leaks. Verify that the label matches the order information. | Log the compound in the laboratory's chemical inventory system. |
| 2. Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. | Follow any specific storage temperature recommendations provided by the supplier. |
| 3. Preparation & Handling | All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation risk. | Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid generating dust. |
| 4. Solution Preparation | When dissolving the compound, add the solvent slowly to the solid to prevent splashing. | Ensure the chosen solvent is compatible with the compound and other materials in use. |
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Container Requirements |
| Solid Waste | Collect all solid waste, including unused compound and contaminated materials (e.g., weighing paper, gloves), in a designated hazardous waste container. | A clearly labeled, sealed, and compatible container.[7] |
| Liquid Waste | Dispose of solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.[8] | A compatible, leak-proof container with a secure cap.[7] The container should be kept closed when not in use.[7] |
| Contaminated Sharps | Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container. | A puncture-resistant, leak-proof container clearly labeled for sharps waste. |
| Empty Containers | Thoroughly rinse the empty container with a suitable solvent. Dispose of the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines. | Original container. |
Emergency Spill Response Workflow
In the event of a spill, a structured and immediate response is necessary to mitigate any potential hazards. The following diagram outlines the logical workflow for handling a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. westlab.com.au [westlab.com.au]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
